(S)-Subasumstat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28ClN5O5S2 |
|---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
[(1R,2S,4R)-4-[[5-[4-[(1S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23-/m1/s1 |
InChI Key |
LXRZVMYMQHNYJB-FAZIRXHDSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@@H]4C5=C(CCN4)C=CC(=C5)Cl |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of (S)-Subasumstat
An In-Depth Technical Guide on the Function of (S)-Subasumstat and its Active Isomer, Subasumstat (TAK-981)
Introduction
This compound is the inactive isomer of Subasumstat, a first-in-class, selective inhibitor of the SUMOylation enzymatic cascade. In research settings, this compound serves as a crucial negative control to ensure that the observed biological effects are specifically due to the inhibition of SUMOylation by its active counterpart, Subasumstat (also known as TAK-981). This guide will focus on the function and mechanism of action of the active compound, Subasumstat, which has demonstrated potential as an anti-cancer agent through its ability to modulate innate and adaptive immunity.
Subasumstat is currently under investigation in multiple clinical trials for various solid tumors and lymphomas.[1][2] Its primary mechanism involves the inhibition of the SUMO-activating enzyme (SAE), which disrupts the SUMOylation process, a key post-translational modification involved in regulating numerous cellular processes.
Mechanism of Action
Subasumstat is a small molecule that selectively inhibits the SUMO-activating enzyme (SAE).[3] It forms a covalent adduct with the SUMO protein within the catalytic site of SAE, which prevents the transfer of SUMO to the E2 conjugating enzyme, UBC9.[3] This blockade of the SUMOylation cascade leads to a global reduction in protein SUMOylation.[3]
The inhibition of SUMOylation by Subasumstat has two major downstream effects that contribute to its anti-tumor activity:
-
Direct Effects on Tumor Cells: By altering the SUMOylation status of proteins involved in DNA repair, cell cycle progression, and survival, Subasumstat can directly induce tumor cell apoptosis and inhibit proliferation.
-
Immune System Activation: A critical function of SUMOylation is to restrain the innate immune response. By inhibiting SUMOylation, Subasumstat lifts this restraint, leading to the increased production of Type I interferons (IFN-I). This, in turn, activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, fostering a robust anti-tumor immune response.
Signaling Pathways
SUMOylation Cascade and its Inhibition by Subasumstat
The SUMOylation pathway is a multi-step enzymatic cascade. Subasumstat intervenes at the initial activation step.
References
The SUMOylation Sledgehammer: An In-depth Technical Guide to (S)-Subasumstat's Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (S)-Subasumstat (TAK-981), a first-in-class, selective inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). We will delve into the core principles of the SUMOylation pathway, the specific inhibitory action of this compound, its downstream consequences on cancer cells, and its role in activating the innate immune system. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
The SUMOylation Pathway: A Critical Regulator of Cellular Processes
SUMOylation is a reversible post-translational modification where a SUMO protein is covalently attached to a lysine residue on a target protein. This process is analogous to ubiquitination but utilizes a distinct enzymatic cascade and results in different functional outcomes for the substrate protein. The SUMOylation pathway plays a pivotal role in regulating a multitude of cellular processes, including DNA replication and repair, signal transduction, and the maintenance of genomic integrity. Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
The SUMOylation cascade is initiated by the E1 activating enzyme, SAE, a heterodimer composed of SAE1 and SAE2 subunits. In an ATP-dependent reaction, SAE adenylates the C-terminal glycine of a SUMO protein (SUMO1, SUMO2, or SUMO3) and subsequently forms a thioester bond between its own catalytic cysteine and the SUMO protein. The activated SUMO is then transferred to the catalytic cysteine of the E2 conjugating enzyme, Ubc9. Finally, with the assistance of an E3 ligase, Ubc9 catalyzes the formation of an isopeptide bond between the C-terminal glycine of SUMO and a lysine residue on the target protein. This modification is reversible, with SUMO-specific proteases (SENPs) cleaving the isopeptide bond to deconjugate SUMO from its substrate.
This compound: Mechanism of Action
This compound is a potent and selective, mechanism-based inhibitor of the SAE.[1] It functions by forming a covalent adduct with the SUMO protein within the catalytic site of the SAE.[1] This action effectively traps the SUMO protein, preventing its transfer to the E2 conjugating enzyme, Ubc9.[1][2] The formation of this stable Subasumstat-SUMO adduct leads to a global reduction in protein SUMOylation, disrupting the numerous cellular processes that are dependent on this modification.[2]
One of the most significant consequences of SUMOylation inhibition by this compound is the induction of a type I interferon (IFN-I) response. The SUMOylation pathway is known to play a role in suppressing the expression of IFN-I. By inhibiting this pathway, this compound removes this repressive signal, leading to the production and secretion of IFN-I. This, in turn, activates downstream signaling pathways that promote an anti-tumor immune response, involving the activation of dendritic cells, natural killer (NK) cells, and T cells.
Quantitative Data
The following tables summarize the in vitro potency of this compound (TAK-981) against various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound (TAK-981) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Acute Myeloid Leukemia | >1000 | |
| U937 | Acute Myeloid Leukemia | 10 | |
| THP-1 | Acute Myeloid Leukemia | 10 | |
| A549 | Non-Small Cell Lung Cancer | 27.40 | |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01 | |
| H1792 | Non-Small Cell Lung Cancer | 5.639 | |
| Ramos | Burkitt's Lymphoma | ~10-100 | |
| Raji | Burkitt's Lymphoma | ~10-100 | |
| Daudi | Burkitt's Lymphoma | ~10-100 | |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~1-10 | |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma | ~10-100 | |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~10-100 | |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~1-10 | |
| Toledo | Diffuse Large B-cell Lymphoma | ~10-100 | |
| U2932 | Diffuse Large B-cell Lymphoma | ~1-10 | |
| HBL1 | Diffuse Large B-cell Lymphoma | ~1-10 |
Experimental Protocols
In Vitro SUMOylation Inhibition Assay (Western Blot)
This protocol is a generalized method for assessing the inhibition of global SUMOylation in cultured cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HL-60, U937, THP-1)
-
This compound (TAK-981)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deSUMOylating enzymes.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.
-
Treat cells with increasing concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SUMO-1, SUMO-2/3, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. A reduction in the high molecular weight smear, which represents SUMO-conjugated proteins, indicates inhibition of SUMOylation.
Cell Viability Assay (MTS Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
This compound (TAK-981)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Detection of this compound-SUMO Adduct (Immunoprecipitation and Western Blot)
This protocol outlines a method to detect the covalent adduct formed between this compound and SUMO proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer with NEM
-
Antibody for immunoprecipitation (e.g., anti-SUMO-1 or anti-SUMO-2/3)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibody for Western blot (an antibody specific to the Subasumstat-SUMO adduct would be ideal, if available, otherwise detection of SUMOylated proteins of a different size could be indicative).
Procedure:
-
Lyse the this compound-treated cells in a buffer containing NEM to preserve SUMO conjugates.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-SUMO antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blot using an antibody that can detect the Subasumstat-SUMO adduct or by observing a shift in the molecular weight of SUMOylated proteins.
Assessment of Type I Interferon Induction (Quantitative PCR)
This protocol describes how to measure the induction of IFN-I responsive genes following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFN-β and IFN-stimulated genes (e.g., IFIT1, ISG15, MX1) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to control-treated cells. An increase in the expression of IFN-β and IFN-stimulated genes indicates the induction of a type I interferon response.
Conclusion
This compound represents a novel and promising therapeutic strategy for the treatment of cancer. Its unique mechanism of action, which involves the direct inhibition of the SUMOylation pathway and the subsequent activation of an anti-tumor immune response, provides a dual-pronged attack on malignant cells. The quantitative data demonstrate its potent anti-proliferative effects across a range of cancer cell lines. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate cellular and molecular effects of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
An In-depth Technical Guide to the Discovery and Synthesis of (S)-Subasumstat
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Subasumstat, also known as TAK-981, is a first-in-class, small molecule inhibitor of the SUMO-activating enzyme (SAE). By selectively targeting the initial step in the SUMOylation cascade, Subasumstat represents a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and development in this promising area of cancer therapy.
Introduction
SUMOylation is a dynamic and reversible post-translational modification that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This process is critical for regulating a wide array of cellular functions, including gene expression, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
This compound (TAK-981) emerged from an iterative medicinal chemistry program aimed at optimizing a novel class of SAE inhibitors. It functions as a mechanism-based inhibitor, forming a covalent adduct with SUMO within the SAE catalytic site, thereby preventing the transfer of SUMO to the E2 conjugating enzyme UBC9. A key consequence of SAE inhibition by Subasumstat is the induction of a type I interferon (IFN-I) response, which plays a crucial role in its anti-tumor activity by stimulating both innate and adaptive immunity.
Discovery and Synthesis
The discovery of this compound was the culmination of a focused effort to develop potent and selective inhibitors of SAE with favorable pharmaceutical properties. The synthesis of this compound is a multi-step process, the key steps of which are outlined below. While the initial synthesis required a challenging chiral chromatography separation, subsequent refinements have optimized the process.
Synthesis of Key Intermediate I-117
A pivotal intermediate in the synthesis of this compound is tert-butyl 1-(5-formyl-3-thienyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (I-117). The synthesis of this intermediate is achieved by treating tert-butyl 1-[5-(1,3-dioxolan-2-yl)-3-thienyl]-3,4-dihydroisoquinoline-2(1H)-carboxylate with an acid resin, such as Dowex 50WX-2-200 (H), in acetone. The reaction mixture is agitated for approximately 18 hours at room temperature. Following filtration to remove the resin, the filtrate is neutralized with saturated aqueous sodium bicarbonate and concentrated. The residue is then extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography to yield I-117.
Mechanism of Action
Subasumstat exerts its therapeutic effects by inhibiting the SUMOylation pathway, which in turn activates the type I interferon signaling cascade.
Inhibition of the SUMOylation Cascade
The SUMOylation process is an enzymatic cascade initiated by the ATP-dependent activation of SUMO by the SAE heterodimer (SAE1/SAE2). Subasumstat forms a stable adduct with SUMO in the active site of SAE, preventing the transfer of SUMO to the SUMO-conjugating enzyme UBC9. This effectively halts the downstream conjugation of SUMO to substrate proteins, leading to a global reduction in protein SUMOylation.
Induction of Type I Interferon Signaling
A primary consequence of SUMOylation inhibition by Subasumstat is the robust induction of a type I interferon (IFN-I) response. This occurs through the de-repression of pattern recognition receptor (PRR) signaling pathways, leading to the transcription of IFN-I genes and the subsequent activation of interferon-stimulated genes (ISGs). The resulting IFN-I signaling enhances anti-tumor immunity by activating various immune cells, including dendritic cells, natural killer (NK) cells, and T cells.
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| HTRF Transthiolation | SAE | - | 0.6 | [1] |
| Pyrophosphate Exchange | SAE (SUMO1) | - | 1.1 | [2] |
| Pyrophosphate Exchange | SAE (SUMO2) | - | 1.4 | [2] |
| SUMO IF | SAE Pathway | HCT-116 | 3 | [3] |
| Cell Viability | - | OCI-Ly10 | 4 | [4] |
| Cell Viability | - | HCT-116 | 63 |
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg, IV, twice weekly | Complete tumor regression in some mice | |
| KPC3 Pancreatic Cancer (syngeneic mice) | 25 mg/kg, every 3 days for 21 days | Reduced tumor burden, enhanced CD8 T cell and NK cell activation | |
| Glioblastoma (mice) | 25 mg/kg, every 3 days for 21 days | Suppressed tumor growth |
Table 3: Phase 1 Clinical Trial (NCT03648372) Results for Single-Agent this compound
| Parameter | Value |
| Enrolled Patients | 109 (100 solid tumors, 9 lymphomas) |
| Dosing Schedules | Twice-weekly (BIW) and once-weekly (QW) IV infusions in 21-day cycles |
| Dose-Limiting Toxicities (Phase 1) | Grade 3 ALT/AST elevation, pneumonitis, stomatitis, cognitive disorder |
| Maximum Tolerated Dose (MTD) | 120 mg BIW |
| Recommended Phase 2 Dose (RP2D) | 90 mg BIW |
| Most Common Adverse Events | Fatigue (47%), Nausea (41%), Diarrhea (36%), Pyrexia (36%) |
| Objective Responses | 3 Partial Responses, 26 Stable Disease |
| Pharmacokinetics (≥60 mg) | Linear, dose-proportional exposure; mean terminal half-life of 3.8–10.8 hours |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize this compound.
SAE Homogeneous Time-Resolved Fluorescence (HTRF) Transthiolation Assay
This assay measures the inhibition of SUMO1 transfer from SAE to the E2 enzyme, UBC9.
-
Reagents: Recombinant SAE, UBC9, SUMO1, ATP, HTRF detection reagents.
-
Procedure:
-
Prepare a reaction mixture containing SAE, UBC9, and SUMO1 in assay buffer.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the reaction by adding ATP at a concentration near the Km for the enzyme.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add HTRF detection reagents.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
-
SUMO Immunofluorescence Assay
This assay quantifies the inhibition of the SAE pathway in cells by measuring the redistribution of SUMO proteins from the nucleus to the cytoplasm.
-
Cell Culture: Plate HCT-116 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 3 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody against SUMO2/3.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of SUMO2/3.
-
Calculate the ratio of nuclear to cytoplasmic SUMO2/3 to determine the extent of pathway inhibition.
-
Flow Cytometry for T-cell Activation
This protocol is for assessing the activation of T-cells following treatment with this compound.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Culture the PBMCs in appropriate media.
-
Treat the cells with this compound or vehicle control.
-
Stimulate T-cell activation using anti-CD3/CD28 antibodies.
-
-
Surface and Intracellular Staining:
-
Harvest the cells and wash with staining buffer.
-
Stain for surface markers of T-cell activation (e.g., CD69, CD38) using fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ) using fluorochrome-conjugated antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the T-cell populations (e.g., CD4+ and CD8+).
-
Analyze the expression of activation markers and intracellular cytokines.
-
Conclusion
This compound is a promising new anti-cancer agent with a novel mechanism of action. By inhibiting the SUMOylation pathway, it not only directly impacts cancer cell proliferation but also stimulates a potent anti-tumor immune response through the induction of type I interferon. The data presented in this technical guide highlight the significant potential of this compound as a monotherapy and in combination with other anti-cancer agents. The detailed protocols and quantitative data provide a valuable resource for researchers and drug developers working to further elucidate the therapeutic utility of SUMOylation inhibitors in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Table 1 from A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - American Association for Cancer Research - Figshare [aacr.figshare.com]
(S)-Subasumstat (TAK-981): A Novel, First-in-Class SUMOylation Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(S)-Subasumstat (also known as TAK-981) is a pioneering, selective, and first-in-class small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and clinical development as a promising anti-cancer agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information including quantitative data, experimental methodologies, and visual representations of key biological pathways and processes.
This compound exhibits a dual mechanism of action: directly inducing cancer cell cycle arrest and apoptosis, and robustly activating the innate and adaptive immune systems. By forming a covalent adduct with SUMO proteins at the SAE active site, it prevents the downstream conjugation of SUMO to substrate proteins, a process known as SUMOylation.[1] Dysregulation of SUMOylation is a hallmark of various cancers, contributing to oncogenesis through the modulation of genomic integrity, gene expression, and intracellular signaling.[2] Inhibition of this pathway by this compound leads to a potent anti-tumor response, further amplified by the induction of a type I interferon (IFN-I) signaling cascade.[3] This guide will explore the preclinical data supporting these mechanisms and summarize the findings from early-phase clinical trials.
Introduction to SUMOylation and Its Role in Cancer
SUMOylation is a critical post-translational modification process where SUMO proteins are covalently attached to lysine residues of target proteins.[2] This process is essential for regulating a multitude of cellular functions, including gene expression, DNA damage response, and cell cycle progression.[4] The SUMOylation cascade involves a series of enzymatic steps initiated by the E1 SUMO-activating enzyme (SAE), followed by an E2 conjugating enzyme (UBC9) and often an E3 ligase.
In the context of oncology, aberrant SUMOylation has been observed in a wide range of solid and hematologic malignancies. Many tumors exhibit an upregulation of SUMOylation pathway components, which can promote cell proliferation, resistance to apoptosis, and metastasis. The SUMO pathway's role in suppressing the innate immune response, particularly by constraining type I interferon (IFN-I) production, has made it an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a highly selective inhibitor of the SAE. Its mechanism of action is multifaceted, impacting both the cancer cells directly and the host immune system.
Direct Inhibition of the SUMOylation Cascade
This compound functions by forming an irreversible adduct with SUMO proteins (SUMO1, SUMO2, and SUMO3) when they are bound to the SAE. This action effectively prevents the transfer of SUMO to the E2 conjugating enzyme, UBC9, thereby halting the entire SUMOylation cascade. The inhibition of this pathway disrupts numerous cellular processes that are critical for the survival and proliferation of cancer cells.
Dual Anti-Cancer Effects
The inhibition of SUMOylation by this compound results in two primary anti-tumor effects:
-
Direct Cancer Cell Targeting: In preclinical models of pancreatic ductal adenocarcinoma (PDAC) and acute myeloid leukemia (AML), this compound has been shown to decrease SUMOylation in cancer cells in the nanomolar range. This leads to a G2/M cell cycle arrest, mitotic failure, and chromosomal segregation defects, ultimately inducing apoptosis. In diffuse large B-cell lymphoma (DLBCL) models, treatment with this compound resulted in pronounced double-strand DNA breaks.
-
Immune System Activation: A key aspect of this compound's efficacy is its ability to stimulate the immune system. By inhibiting SUMOylation, which normally suppresses IFN-I signaling, this compound enhances the production of type I interferons. This leads to the activation of both the innate and adaptive immune systems. Preclinical studies have demonstrated that this compound promotes the activation and maturation of dendritic cells, enhances antigen cross-presentation, and increases the number and activation of intratumoral T cells and natural killer (NK) cells.
Preclinical Data
A substantial body of preclinical evidence supports the anti-cancer activity of this compound across a range of tumor types.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-LY3, VAL, U-2932, SU-DHL10 | Diffuse Large B-cell Lymphoma (DLBCL) | ~10 | |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Pancreatic Cancer | Nanomolar range | |
| Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | Nanomolar range |
Table 1: In Vitro Anti-proliferative Activity of this compound.
In Vivo Efficacy
In vivo studies using syngeneic and xenograft mouse models have confirmed the anti-tumor efficacy of this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| KPC3 Syngeneic Mouse Model | Pancreatic Ductal Adenocarcinoma (PDAC) | Not Specified | Efficiently limited tumor burden with no evidence of systemic toxicity. Enhanced proportions of activated CD8 T cells and NK cells. | |
| A20 Lymphoma Syngeneic Model | Lymphoma | 7.5 mg/kg on days 1, 4, 7, and 11 | Inhibited tumor growth, dependent on IFN-I signaling and CD8+ T cells. | |
| AML Xenograft Models | Acute Myeloid Leukemia | Not Specified | Potent anti-leukemic activity with minimal toxicity on normal hematopoietic cells. | |
| CD20+ Lymphoma Xenograft Models | Lymphoma | Not Specified | Enhanced antitumor activity when combined with rituximab. |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: DLBCL cell lines (OCI-LY3, VAL, U-2932, SU-DHL10) and primary mantle cell lymphoma (MCL) cells.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays.
-
Data Analysis: IC50 values were calculated from dose-response curves.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: BALB/c mice bearing A20 lymphoma tumors.
-
Treatment: Mice were treated with this compound (e.g., 7.5 mg/kg) on a specified schedule.
-
Tumor Measurement: Tumor size was measured twice weekly.
-
Endpoint: Tumor growth inhibition was calculated at the end of the study. Tumors were harvested for further analysis.
-
Immunophenotyping: Immune cell populations in the tumor, spleen, and lymph nodes were analyzed by flow cytometry.
Clinical Development
This compound is currently being evaluated in several clinical trials for the treatment of solid tumors and hematologic malignancies.
Phase I/II Study (NCT03648372)
A first-in-human, open-label, dose-escalation and dose-expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced or metastatic solid tumors or relapsed/refractory hematologic malignancies.
-
Patient Population: 109 patients were enrolled (100 with solid tumors, 9 with lymphomas).
-
Dosing: Intravenous administration at escalating doses either twice-weekly (BIW) or once-weekly (QW) in 21-day cycles.
-
Safety and Tolerability: The maximum tolerated dose (MTD) was determined to be 120 mg BIW. The most common treatment-emergent adverse events (TEAEs) were fatigue (47%), nausea (41%), diarrhea (36%), and pyrexia (36%). The recommended Phase II dose (RP2D) was established at 90 mg BIW.
-
Efficacy: Three patients achieved a partial response, and 26 patients had stable disease.
-
Pharmacodynamics: The study demonstrated target engagement, inhibition of the SUMOylation pathway, induction of an IFN-I-regulated gene signature, and activation of innate and adaptive immune cells.
| Parameter | Finding | Reference |
| Study ID | NCT03648372 | |
| Phase | I/II | |
| N | 109 | |
| Indications | Advanced/metastatic solid tumors, relapsed/refractory hematologic malignancies | |
| MTD | 120 mg BIW | |
| RP2D | 90 mg BIW | |
| Common AEs | Fatigue, nausea, diarrhea, pyrexia | |
| Preliminary Efficacy | 3 Partial Responses, 26 Stable Disease |
Table 3: Summary of Phase I/II Clinical Trial of this compound.
Combination Therapy Trials
This compound is also being investigated in combination with other anti-cancer agents, including immune checkpoint inhibitors and monoclonal antibodies.
-
With Pembrolizumab (NCT04381650): A Phase 1b study in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and microsatellite stable colorectal cancer (MSS-CRC), showed a favorable safety profile and promising anti-tumor activity.
-
With Rituximab: Preclinical studies have demonstrated that this compound potentiates the activity of rituximab by enhancing macrophage phagocytosis and NK cell cytotoxicity in an IFN-I-dependent manner.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy in oncology. Its unique dual mechanism of action, combining direct anti-tumor effects with robust immune activation, positions it as a potentially effective treatment for a variety of cancers. The manageable safety profile and evidence of clinical activity in early-phase trials are encouraging.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Exploring rational combination strategies with other immunotherapies, targeted therapies, and chemotherapies to enhance anti-tumor efficacy.
-
Further elucidating the complex interplay between SUMOylation inhibition and the tumor microenvironment.
The continued clinical development of this compound holds the potential to introduce a new class of anti-cancer agents that can overcome resistance to existing therapies and improve outcomes for patients with difficult-to-treat malignancies.
References
(S)-Subasumstat: A Technical Guide to Target Engagement and Biomarker Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat (also known as TAK-981) is a first-in-class, selective, small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating their function, localization, and stability.[1] This pathway is often dysregulated in cancer, making it a compelling therapeutic target.[3] this compound functions as a mechanism-based inhibitor, forming a covalent adduct with SUMO at the SAE active site. This action prevents the transfer of SUMO to the E2-conjugating enzyme UBC9, thereby globally inhibiting protein SUMOylation.[4]
The primary downstream effect of this inhibition is the induction of a Type I Interferon (IFN-I) response, which in turn activates both innate and adaptive antitumor immunity. This dual mechanism of directly impacting cancer cell processes and stimulating an immune response makes this compound a promising agent in oncology. This technical guide provides an in-depth overview of its target engagement, biomarker identification strategies, and the experimental protocols utilized in its preclinical and clinical evaluation.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action begins with its direct inhibition of the SUMOylation cascade. By preventing the formation of SUMOylated proteins, it disrupts cellular processes that are critical for cancer cell survival and proliferation, such as DNA repair and cell cycle progression. Concurrently, the inhibition of SUMOylation lifts the suppression of the Type I Interferon pathway, leading to a robust anti-tumor immune response.
The inhibition of SUMOylation leads to the activation of innate and adaptive immunity through the Type I Interferon signaling pathway. This involves the activation of dendritic cells (DCs), T cells, and Natural Killer (NK) cells, and the upregulation of interferon-stimulated genes (ISGs).
Target Engagement and Biomarker Identification
The evaluation of this compound's activity in preclinical and clinical settings relies on robust assays for target engagement and pharmacodynamic biomarkers.
Target Engagement
Direct evidence of this compound engaging its target, SAE, is demonstrated by the detection of the Subasumstat-SUMO adduct . This covalent complex is a unique and definitive marker of the drug's mechanism of action. Inhibition of the pathway is further confirmed by measuring the reduction in total SUMO2/3-conjugated proteins .
Pharmacodynamic Biomarkers
A key pharmacodynamic effect of this compound is the activation of the Type I Interferon pathway. This is evidenced by:
-
Increased phosphorylation of STAT1 (p-STAT1) , a critical downstream signaling event.
-
Upregulation of an Interferon-Stimulated Gene (ISG) signature , including genes like CXCL10, IFIT1, and ISG15.
-
Increased plasma levels of IFN-I-induced cytokines and chemokines , such as IP-10 (CXCL10).
Immune Activation Biomarkers
The downstream activation of the immune system can be monitored by assessing changes in immune cell populations and their activation status. Key biomarkers include:
-
Increased expression of activation markers on dendritic cells (CD80, CD86), T cells (CD69), and NK cells.
-
Enhanced T cell and NK cell cytotoxicity and cytokine production (e.g., IFN-γ).
-
Increased infiltration of activated T cells and NK cells into the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
|---|---|---|---|---|
| DLBCL Cell Lines | Cell Growth | IC50 | ~10 nM | |
| Pancreatic Cancer | Cell Viability | IC50 | Nanomolar range |
| AML Cell Lines | Cell Viability | IC50 | Nanomolar range | |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Model | Treatment | Biomarker | Change | Reference |
|---|---|---|---|---|
| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg IV (single dose) | Subasumstat-SUMO adduct | Increased in tumor | |
| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg IV (single dose) | SUMO2/3 conjugates | Decreased in tumor | |
| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg IV (single dose) | IFN-regulated genes (tumor & blood) | Upregulated 4-8 hrs post-dose | |
| KPC3 Pancreatic Cancer | 7.5 mg/kg | Activated CD8+ T cells & NK cells | Increased proportions in tumor |
| KPC3 Pancreatic Cancer | 7.5 mg/kg | B cells | Transiently decreased in tumor & blood | |
Table 3: Clinical Pharmacodynamic Observations (NCT03648372)
| Dose Level | Sample Type | Biomarker | Observation | Reference |
|---|---|---|---|---|
| ≥10 mg | Skin Biopsies | Subasumstat-SUMO adduct | Dose-dependent formation | |
| ≥60 mg | Skin Biopsies | SUMO2/3 inhibition | Dose-dependent inhibition | |
| 90 mg BIW | Tumor Biopsies | Subasumstat-SUMO adduct | Robust target engagement |
| 90 mg BIW | Tumor Biopsies | PD-L1 | Increased combined positive score | |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments based on published studies.
Western Blot for SUMO Conjugates and p-STAT1
This protocol is used to assess the inhibition of SUMOylation and the activation of IFN-I signaling.
Methodology:
-
Lysate Preparation: Prepare whole-cell lysates from treated cells or tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
SUMO2/3 Conjugates: anti-SUMO2/3 (e.g., Cell Signaling Technology #4971).
-
p-STAT1: anti-phospho-Tyr701-STAT1 (e.g., Cell Signaling Technology #9167).
-
Loading Control: anti-GAPDH (e.g., Cell Signaling Technology #5174).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Target Engagement and Immune Cell Phenotyping
This method allows for the simultaneous measurement of target engagement (Subasumstat-SUMO adduct) and immune cell activation markers in individual cells.
Methodology:
-
Sample Collection: Collect peripheral blood or tissue samples and prepare a single-cell suspension.
-
Lysis/Fixation: For blood samples, lyse red blood cells and fix the remaining cells.
-
Permeabilization: Permeabilize cells to allow intracellular staining for the Subasumstat-SUMO adduct and SUMO2/3 conjugates.
-
Antibody Staining: Incubate cells with a cocktail of fluorescently labeled antibodies.
-
Target Engagement: PE-conjugated anti-Subasumstat-SUMO adduct antibody (MIL-113).
-
SUMOylation Inhibition: AF488-conjugated anti-SUMO2/3 antibody (MBL International, M114-3).
-
Immune Cell Markers: Antibodies against CD45, CD3, CD8, CD4, CD19, CD56, etc.
-
Activation Markers: Antibodies against CD69, CD80, CD86, etc.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify cell populations and marker expression.
Gene Expression Analysis of Interferon-Stimulated Genes (ISGs)
This protocol is used to quantify the induction of the IFN-I gene signature following this compound treatment.
Methodology:
-
RNA Isolation: Isolate total RNA from treated samples using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for ISGs (e.g., IFNB1, CXCL10, ISG15, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.
Alternatively, for broader profiling, RNA sequencing (RNA-seq) or microarray analysis can be performed on the isolated RNA.
Conclusion
This compound represents a novel therapeutic strategy that targets the SUMOylation pathway to exert dual antitumor effects: direct inhibition of cancer cell processes and robust activation of antitumor immunity. The methodologies and biomarkers outlined in this guide provide a comprehensive framework for evaluating its target engagement and pharmacodynamic activity. The consistent observation of Subasumstat-SUMO adduct formation, inhibition of SUMOylation, and induction of a Type I Interferon signature across preclinical and clinical studies validates its mechanism of action and provides a clear path for its continued development. Further investigation into these biomarkers will be critical for optimizing dosing strategies and identifying patient populations most likely to benefit from this innovative therapy.
References
The Preclinical Pharmacology of (S)-Subasumstat (TAK-981): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class small molecule inhibitor of the SUMO (Small Ubiquitin-like Modifier) activating enzyme (SAE). This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and anti-tumor efficacy in various preclinical models. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of SUMOylation inhibition in oncology.
Mechanism of Action
This compound is a mechanism-based inhibitor of the SAE, the E1 enzyme in the SUMOylation cascade. It forms a covalent adduct with SUMO, and this adduct then binds to the SAE active site, preventing the transfer of SUMO to the E2 conjugating enzyme, UBC9.[1][2] This action effectively blocks the entire SUMOylation process, a critical post-translational modification that regulates the function of numerous proteins involved in essential cellular processes.[2][3]
The inhibition of SUMOylation by this compound has a dual effect on cancer: a direct impact on tumor cells and an indirect, immune-mediated anti-tumor response.
-
Direct Anti-Tumor Effects: In cancer cells, the disruption of SUMOylation leads to cell cycle arrest, particularly at the G2/M phase, and can induce apoptosis.[4] This is due to the critical role of SUMOylation in maintaining genomic integrity and regulating proteins essential for mitosis.
-
Immune-Mediated Anti-Tumor Effects: A key aspect of this compound's mechanism of action is its ability to stimulate the type I interferon (IFN1) pathway. SUMOylation is a known negative regulator of IFN1 signaling. By inhibiting SUMOylation, this compound lifts this suppression, leading to increased IFN1 production and subsequent activation of both innate and adaptive immune responses. This results in the activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to enhanced tumor infiltration and killing.
Data Presentation: Quantitative Preclinical Data
The following tables summarize the quantitative data from various preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HCT-116 | Colorectal Carcinoma | SUMO-Ubc9 Thioester Formation | EC50 | 5 nM | |
| HCT-116 | Colorectal Carcinoma | SUMO 2/3 Immunofluorescence | EC50 | 63 nM | |
| A20 | B-cell Lymphoma | SUMO-Ubc9 Thioester Formation | EC50 | 8.5 nM | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Cell Viability | IC50 | Not specified, potent | |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | ~50 nM | |
| PANC1 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | ~50 nM | |
| U937 | Acute Myeloid Leukemia | Apoptosis (Annexin-V) | Significant increase | 10 nM | |
| THP-1 | Acute Myeloid Leukemia | Apoptosis (Annexin-V) | Significant increase | 10 nM |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |
| A20 Lymphoma | BALB/c | 7.5 mg/kg, IV, twice weekly | Significant tumor growth inhibition, including complete regressions. | |
| MC38 Colon Adenocarcinoma | C57BL/6 | 15 mg/kg, IV, once weekly | Significant tumor growth inhibition. | |
| KPC Pancreatic Adenocarcinoma | C57BL/6 | 7.5 mg/kg, retro-orbital, twice weekly | Significant suppression of tumor growth. | |
| CT26 Colon Carcinoma | BALB/c | Not specified | Improved survival in combination with anti-PD1 or anti-CTLA4. |
Table 3: Pharmacokinetic Parameters of this compound in Human Plasma
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 3 mg (IV, BIW) | ~10 | ~1 | Not specified | Not specified | |
| 120 mg (IV, BIW) | ~3000 | ~1 | Not specified | Not specified |
Note: Detailed preclinical pharmacokinetic parameters in mice (Cmax, AUC, t1/2) were not consistently reported in the reviewed literature in a consolidated format. The provided human data is from a Phase 1 study for context.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
SUMOylation Assay (Western Blot)
This protocol is for assessing the inhibition of protein SUMOylation in cells treated with this compound.
Materials:
-
Cell lines of interest (e.g., HCT-116, A20)
-
This compound (TAK-981)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SUMO-2/3, anti-UBC9, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The inhibition of SUMOylation is observed as a decrease in high molecular weight SUMO-conjugated protein smears and a potential decrease in the UBC9-SUMO thioester band.
In Vivo Tumor Model Efficacy Study
This protocol describes a typical syngeneic mouse model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Syngeneic tumor cell line (e.g., A20 lymphoma cells)
-
Immune-competent mice (e.g., BALB/c for A20 cells)
-
This compound (TAK-981) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 A20 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 7.5 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) and schedule (e.g., twice weekly).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors and other tissues can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for analyzing the immune cell composition of tumors from treated mice.
Materials:
-
Tumor tissue
-
Tumor dissociation kit (e.g., enzymatic digestion cocktail)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD69)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Harvest tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
Flow Cytometry Acquisition and Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations within the tumor microenvironment.
Cell Cycle Analysis
This protocol describes how to assess the effect of this compound on the cell cycle using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
understanding the chemical structure of (S)-Subasumstat
An In-Depth Technical Guide to the Chemical Structure and Activity of (S)-Subasumstat
Introduction
This compound, also known as (S)-TAK-981, is the inactive isomer of Subasumstat. Subasumstat is a first-in-class, selective small molecule inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). It is under investigation for its potential immune-activating and antineoplastic activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound and its active form, Subasumstat.
Chemical Structure and Properties
This compound is an isomer of Subasumstat.[3] The chemical details for Subasumstat are well-documented and are summarized below.
| Property | Value |
| IUPAC Name | [(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |
| SMILES | O=S(OC[C@@H]1--INVALID-LINK--C--INVALID-LINK--C1)(N)=O |
| InChI Key | LXRZVMYMQHNYJB-UNXOBOICSA-N |
| Molecular Formula | C25H28ClN5O5S2 |
| Molecular Weight | 578.10 g/mol |
| CAS Number | 1858276-04-6 (for Subasumstat), 1858282-76-4 (for this compound) |
| Appearance | Solid powder |
| Solubility | DMSO: 100 mg/mL (172.98 mM) |
Mechanism of Action
Subasumstat functions as a potent and selective inhibitor of the SUMOylation cascade. The mechanism involves the following key steps:
-
Adduct Formation: Subasumstat covalently binds to SUMO proteins (SUMO1, SUMO2, and SUMO3) when they are bound to the E1 SUMO-activating enzyme (SAE). This forms an irreversible subasumstat-SUMO adduct.
-
Inhibition of SUMO Transfer: The formation of this adduct prevents the transfer of SUMO from the SAE to the SUMO-conjugating enzyme UBC9.
-
Downstream Effects: By blocking the SUMOylation cascade, Subasumstat prevents the post-translational modification of numerous target proteins. This disruption affects various cellular processes that are critical for tumor cell proliferation, DNA repair, metastasis, and survival.
-
Immune Activation: A key consequence of SUMOylation inhibition by Subasumstat is the increased production of type 1 interferon (IFN). This leads to enhanced type 1 IFN-mediated signaling, which in turn activates innate effector cells and boosts anti-tumor immune responses.
dot
Caption: Mechanism of Subasumstat Action.
Experimental Protocols and Findings
While this compound is noted as the inactive isomer, studies on Subasumstat (TAK-981) provide insight into its biological activity.
In Vitro Studies
-
Methodology: Human peripheral blood mononuclear cell-derived dendritic cells (DCs) and mouse bone-marrow-derived DCs were treated with TAK-981 ex vivo.
-
Findings: Treatment induced markers of DC activation and maturation, including CD40, CD80, and CD86. Additionally, there was an increased secretion of inflammatory cytokines such as IP-10, MCP1, MIP-1α, MIP1β, IFNα, and IFNβ. In acute myeloid leukemia (AML) cell lines and patient blast cells, TAK-981 showed potent anti-leukemic activity.
In Vivo Studies
-
Methodology: Immune-competent BALB/c mice with syngeneic A20 lymphoma tumors were administered TAK-981. In another study, a single subcutaneous injection of TAK-981 was given to naïve Balb/c mice at the brachial lymph nodes.
-
Findings: TAK-981 demonstrated significant antitumor activity, including complete tumor regression in some cases. The single injection in naïve mice led to the activation of DCs, as measured by increased CD40 and CD86 expression.
dot
Caption: Experimental workflow for Subasumstat.
Conclusion
This compound is the inactive isomer of the potent SUMOylation inhibitor, Subasumstat. The active form, Subasumstat (TAK-981), demonstrates significant anti-tumor and immunomodulatory effects by blocking the SUMOylation cascade, leading to the inhibition of tumor growth and the activation of the type 1 interferon pathway. The detailed chemical and biological data available for Subasumstat provide a strong foundation for ongoing research and development in cancer therapy.
References
Methodological & Application
Application Notes and Protocols for (S)-Subasumstat In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process plays a pivotal role in regulating various cellular functions, including genomic integrity, gene expression, and intracellular signaling.[2][3] Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]
This compound exerts its anti-cancer effects through a dual mechanism. Firstly, it directly inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Secondly, it stimulates the innate and adaptive immune systems by inducing a type I interferon (IFN1) response, which enhances the anti-tumor activity of various immune cells, including dendritic cells, NK cells, macrophages, and T cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action: SUMOylation Inhibition
This compound targets and covalently binds to SUMO proteins when they are bound to the E1 SUMO-activating enzyme (SAE). This action forms an irreversible this compound-SUMO adduct, which prevents the transfer of SUMO from the E1 enzyme to the E2 SUMO-conjugating enzyme, Ubc9. This blockage effectively halts the downstream SUMOylation of a multitude of protein substrates, disrupting cellular processes essential for tumor cell proliferation, DNA repair, and survival.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound (TAK-981) across various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / EC50 | Reference |
| HL-60 | Acute Myeloid Leukemia | MTS | 24 hours | 21.6 nM | |
| U937 | Acute Myeloid Leukemia | MTS | 24 hours | 11.2 nM | |
| THP-1 | Acute Myeloid Leukemia | MTS | 24 hours | 13.5 nM | |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |
| VAL | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |
| U-2932 | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |
| SU-DHL10 | Diffuse Large B-cell Lymphoma | Cell Viability | 72 hours | ~10 nM | |
| HCT-116 | Colorectal Carcinoma | Cell Viability | 72 hours | 0.063 µM (EC50) | |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | Colony Formation | 10 days | <10 nM | |
| PatuT | Pancreatic Ductal Adenocarcinoma | Colony Formation | 10 days | <10 nM | |
| HPAF | Pancreatic Ductal Adenocarcinoma | Colony Formation | 10 days | <10 nM |
Experimental Protocols
Cell Viability Assay (Luminescent ATP Assay)
This protocol is adapted from methodologies using the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HL-60, U937, THP-1)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (TAK-981)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range could be from 1 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.
-
Remove the medium from the wells (for adherent cells) or add the drug directly (for suspension cells). Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from control wells (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
-
Western Blot for Detection of SUMO Conjugates
This protocol provides a method to assess the inhibition of SUMOylation by this compound by detecting the reduction of high-molecular-weight SUMO conjugates.
Materials:
-
Cancer cell line of interest
-
This compound (TAK-981)
-
DMSO (vehicle control)
-
Cell culture dishes (6-well or 10 cm)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer containing NEM.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. High-molecular-weight SUMO conjugates often appear as a smear or a ladder of bands.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SUMO-1 or SUMO-2/3 overnight at 4°C. A loading control like GAPDH should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescent substrate.
-
Capture the image using a digital imager. A reduction in the high-molecular-weight smear in this compound-treated samples indicates successful inhibition of SUMOylation.
-
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound in cancer cell lines. The cell viability assay is a fundamental method for determining the cytotoxic potency of the compound, while the western blot for SUMO conjugates offers a direct assessment of its on-target activity. These assays are essential tools for researchers and drug development professionals working to further characterize the anti-cancer properties of this novel SUMOylation inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Subasumstat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE). By forming a covalent adduct with SUMO proteins, this compound prevents their conjugation to target proteins, a process known as SUMOylation.[1][2][3] This inhibition has a dual anti-cancer effect: it directly arrests the cell cycle and induces apoptosis in tumor cells, and it stimulates the innate and adaptive immune systems through the activation of the type I interferon (IFN1) pathway.[4][5] These application notes provide detailed protocols and data for the use of this compound in various preclinical animal models of cancer.
Mechanism of Action
This compound targets the initial step of the SUMOylation cascade. It binds to the SUMO-activating enzyme (SAE), preventing the transfer of SUMO to the SUMO-conjugating enzyme UBC9. This leads to a global reduction in protein SUMOylation, affecting numerous cellular processes that are critical for cancer cell proliferation, survival, and DNA repair. Furthermore, the inhibition of SUMOylation alleviates the suppression of the type I interferon response, leading to increased production of IFN1. This, in turn, activates various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, enhancing the anti-tumor immune response.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Cancer Type | Cell Line/PDX | Dosage & Route of Administration | Treatment Schedule | Key Outcomes |
| BALB/c Mice | Lymphoma | A20 | 7.5 mg/kg, IV | Twice weekly for 2 weeks | Significant tumor growth inhibition, including complete regressions. Increased infiltration and activation of T cells and NK cells in the tumor microenvironment. |
| C57BL/6 Mice | Pancreatic Cancer | KPC3 | 7.5 mg/kg, IV or IP | Twice weekly | Reduced tumor burden. Increased proportions of activated CD8+ T cells and NK cells in the tumor, peripheral blood, spleen, and lymph nodes. |
| NSG Mice | Acute Myeloid Leukemia (AML) | MOLM-14 (Xenograft) | 7.5 mg/kg, IV | Three times a week | Significantly reduced leukemic burden and prolonged survival. The anti-leukemic effect was observed to be independent of an adaptive immune system in this model. |
| NSG Mice | Acute Myeloid Leukemia (AML) | THP-1 (Xenograft) | 15 mg/kg, IV | Days 1, 4, 8, 11, 15, 18, 22, 25 | In combination with 5-azacytidine, showed superior anti-leukemic activity compared to monotherapy, reducing tumor burden in the spleen and bone marrow. |
| NCI-H2122 Xenograft | Non-Small Cell Lung Cancer | NCI-H2122 | 25 mg/kg, IP | Twice weekly | In combination with trametinib, induced long-term tumor regression. |
| SCID Mice | Lymphoma | OCI-Ly10 (Xenograft) | 10 mg/kg, IV | Single dose | Rapid and long-lasting formation of the TAK-981-SUMO adduct in tumor cells, with inhibition of SUMOylation for approximately 15-20 hours. |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is typically formulated for intravenous administration, but intraperitoneal and subcutaneous routes have also been reported.
Method 1: Cyclodextrin-based Formulation
-
Prepare a solution of 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water for injection.
-
Slowly add the powdered this compound to the HPβCD solution while vortexing or sonicating until fully dissolved.
-
The final concentration should be calculated based on the desired dosage and injection volume (typically 100-200 µL for mice).
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Method 2: DMSO/PEG300/Tween-80 Formulation
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, take 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 500 µL of sterile ddH₂O or saline and mix.
-
This solution should be prepared fresh and used immediately.
Syngeneic A20 Lymphoma Mouse Model Protocol
-
Cell Culture: Culture A20 lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Implantation: Harvest A20 cells during their logarithmic growth phase. Wash the cells three times with sterile PBS and resuspend them at a concentration of 1 x 10⁷ cells/mL in PBS. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of 6-8 week old female BALB/c mice.
-
Treatment: When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound at the desired concentration (e.g., 7.5 mg/kg) via intravenous injection twice weekly for the duration of the study.
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.
-
Harvest tumors, spleens, and lymph nodes for downstream analysis such as flow cytometry to assess immune cell infiltration and activation, or western blotting to confirm SUMOylation inhibition.
-
KPC3 Pancreatic Cancer Syngeneic Mouse Model Protocol
-
Cell Culture: Culture KPC3 cells, derived from a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), in a suitable medium.
-
Tumor Implantation: Subcutaneously transplant KPC3 cells into C57BL/6 mice.
-
Treatment: Once tumors are palpable, randomize the mice into treatment and vehicle groups. Treat the mice with this compound (e.g., 7.5 mg/kg) twice weekly via intravenous or intraperitoneal injection.
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth as described for the A20 model.
-
At the study endpoint, collect tumors and lymphatic organs (spleen, lymph nodes) and peripheral blood for analysis.
-
Single-cell RNA sequencing can be performed on tumors and lymphatic organs to analyze the effect of this compound on the gene expression of immune cells.
-
Flow cytometry can be used to quantify the proportions of activated CD8+ T cells and NK cells.
-
AML Xenograft Mouse Model Protocol
-
Cell Culture: Culture human AML cell lines (e.g., MOLM-14, THP-1) in appropriate culture conditions. For in vivo imaging, cells can be transduced with a luciferase reporter gene.
-
Xenograft Establishment: Intravenously inject AML cells (e.g., 1 x 10⁶ cells) into immunodeficient mice (e.g., NOD-SCID gamma (NSG) mice).
-
Engraftment Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if using luciferase-expressing cells) or by analyzing peripheral blood for the presence of human CD45+ cells.
-
Treatment: Once engraftment is confirmed, randomize the mice and begin treatment with this compound (e.g., 7.5 mg/kg, IV, three times a week).
-
Endpoint Analysis:
-
Monitor leukemic burden throughout the study using bioluminescence imaging.
-
Track survival of the different treatment groups.
-
At the study endpoint, harvest bone marrow and spleen to determine the percentage of human leukemic cells (hCD45+) by flow cytometry.
-
Western blot analysis of sorted leukemic cells can be performed to confirm in vivo deSUMOylation activity.
-
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in a variety of preclinical animal models. Its dual mechanism of action, targeting both the cancer cells directly and stimulating an anti-tumor immune response, makes it a promising therapeutic agent. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the animal model, formulation, dosage, and administration schedule is crucial for obtaining robust and reproducible results.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subasumstat | C25H28ClN5O5S2 | CID 118628567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Subasumstat ((TAK-981)) Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small molecule inhibitor of the SUMO (Small Ubiquitin-like Modifier) Activating Enzyme (SAE). By forming a covalent adduct with SUMO, Subasumstat blocks the initial step in the SUMOylation cascade, a critical post-translational protein modification process.[1][2][3] Inhibition of SUMOylation by Subasumstat leads to a potent anti-tumor response, primarily driven by the induction of a Type I Interferon (IFN-I) response.[2][4] This, in turn, stimulates both innate and adaptive immunity, including the activation of dendritic cells (DCs), natural killer (NK) cells, macrophages, and T cells, making it a promising agent in oncology research.
These application notes provide a comprehensive overview of the dosage and administration of this compound in various preclinical mouse models based on published studies. The protocols and data tables are intended to serve as a guide for designing and executing in vivo experiments.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mice.
Table 1: this compound Dosage and Administration in Syngeneic Mouse Models
| Mouse Strain | Tumor Model (Cell Line) | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| BALB/c | A20 Lymphoma | 7.5 mg/kg | Intravenous (IV) | Days 0, 3, and 7 | Tumor growth inhibition, increased T and NK cell tumor infiltration. |
| BALB/c | A20 Lymphoma | 7.5 mg/kg | Intravenous (IV) | Twice weekly for 2 weeks (e.g., Days 0, 3, 7, 10) | Dose-dependent tumor growth suppression, including complete regressions. |
| BALB/c | A20 Lymphoma | 7.5 mg/kg | Intravenous (IV) | Four doses (Days 1, 4, 7, 11) | Decreased regulatory T cells (Tregs) and enhanced IFNγ secretion by T cells in tumors. |
| C57BL/6 | KPC3 Pancreatic Cancer | 7.5 mg/kg | Retro-orbital / IV | Twice weekly for 15 days | Reduced tumor burden, activation of CD8+ T cells and NK cells. |
Table 2: this compound Dosage and Administration in Xenograft Mouse Models
| Mouse Strain | Tumor Model (Cell Line) | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| NSG | MOLM-14 (AML) | 7.5 mg/kg | Intravenous (IV) | 3 times a week (Day 5 to 26) | Reduced leukemic burden. |
| NSG | OCI-Ly10 (Lymphoma) | 7.5 mg/kg | Intravenous (IV) | Days 1, 4, and 8 | Synergistic tumor growth inhibition when combined with rituximab. |
| NSG | OCI-LY3 / U-2932 (DLBCL) | 7.5 mg/kg | Intravenous (IV) | Twice weekly for 5 weeks | Resolution of flank tumors and improved survival. |
| NSG | THP-1 (AML) | 15 mg/kg | Intravenous (IV) | Twice a week | Enhanced anti-leukemic activity of NK cells and prolonged survival. |
| Nude | LN229 / U251 (Glioblastoma) | 25 mg/kg | Not Specified | Every 3 days for 21 days | Suppressed tumor growth and angiogenesis. |
| SCID | OCI-Ly-10 (Lymphoma) | 10 mg/kg | Not Specified | Single dose | Rapid and long-lasting inhibition of SUMOylation in tumor cells. |
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
This protocol provides two common methods for formulating this compound for injection in mice.
Method A: Cyclodextrin-based Formulation
-
Reagents: this compound (TAK-981) powder, 20% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the 20% HPβCD solution.
-
Vortex or sonicate gently until the powder is completely dissolved and the solution is clear.
-
This formulation is suitable for intravenous (IV) administration.
-
Method B: DMSO/PEG300/Tween80-based Formulation
-
Reagents: this compound (TAK-981) powder, Dimethyl sulfoxide (DMSO), PEG300, Tween80, sterile double-distilled water (ddH₂O) or saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL working solution, take 50 µL of the 100 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 and mix again until clear.
-
Add 500 µL of ddH₂O or sterile saline to reach the final volume of 1 mL.
-
The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween80, and 50% water/saline.
-
This working solution should be prepared fresh and used immediately for optimal results.
-
Protocol 2: A20 Syngeneic Lymphoma Model in BALB/c Mice
This protocol details the establishment and treatment of the A20 lymphoma model, which is responsive to this compound's immune-mediated anti-tumor activity.
-
Cell Culture: Culture A20 murine B cell lymphoma cells (ATCC TIB-208) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 50 µM β-mercaptoethanol at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation:
-
Harvest A20 cells during their exponential growth phase.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in sterile PBS or a PBS/Matrigel mixture (1:1 ratio) at a concentration of 5 x 10⁶ cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Begin treatment when tumors reach a palpable size or a pre-determined volume (e.g., ~100 mm³).
-
Prepare this compound at the desired concentration (e.g., for a 7.5 mg/kg dose).
-
Administer the formulated drug via intravenous (IV) injection.
-
Follow a dosing schedule such as twice weekly for 2-3 weeks (e.g., on days 0, 3, 7, 10 post-randomization).
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice or thrice weekly. Calculate tumor volume using the formula: Volume = (width² × length) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., IHC, flow cytometry).
-
Protocol 3: AML Xenograft Model in NSG Mice
This protocol is for establishing a human Acute Myeloid Leukemia (AML) xenograft model, which can be used to study the direct anti-leukemic effects of this compound.
-
Cell Culture: Culture human AML cell lines (e.g., MOLM-14, THP-1) in appropriate media (e.g., RPMI-1640 + 10% FBS) at 37°C in a 5% CO₂ incubator. For in vivo tracking, cells can be transduced with a luciferase reporter.
-
Animal Model: Use female NOD/SCID/IL-2rγ-null (NSG) mice, 6-10 weeks old.
-
Pre-treatment (Optional but recommended): To facilitate engraftment, treat mice with busulfan (20-30 mg/kg, IV) 24-48 hours before cell injection.
-
Cell Injection:
-
Harvest 1-2 x 10⁶ AML cells per mouse.
-
Wash cells with sterile PBS and resuspend in 100-200 µL of sterile PBS.
-
Inject the cell suspension via the tail vein.
-
-
Engraftment Confirmation: Monitor engraftment by checking for human CD45+ cells in peripheral blood via flow cytometry, starting 3-4 weeks post-injection, or by bioluminescence imaging (BLI) if using luciferase-tagged cells.
-
Treatment:
-
Once engraftment is confirmed, randomize mice into treatment groups.
-
Administer this compound (e.g., 7.5 mg/kg or 15 mg/kg, IV) according to the planned schedule (e.g., 3 times per week or twice per week).
-
-
Monitoring:
-
Monitor disease progression via BLI or peripheral blood analysis.
-
Track animal survival and body weight.
-
At the study endpoint, harvest bone marrow and spleen to quantify tumor burden (e.g., by flow cytometry for hCD45+ cells).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound (TAK-981).
Experimental Workflow for a Syngeneic Mouse Model
Caption: General workflow for an in vivo efficacy study using this compound.
References
- 1. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of (S)-Subasumstat Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class, potent, and selective small molecule inhibitor of the SUMOylation enzymatic cascade.[1][2] SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating their function, stability, and localization.[3][4] This pathway is often deregulated in various cancers.[3]
This compound functions by forming an irreversible, covalent adduct with SUMO proteins when they are bound to the E1 SUMO-activating enzyme (SAE). This action prevents the transfer of SUMO to the E2 SUMO-conjugating enzyme (UBC9), thereby blocking the downstream SUMOylation of numerous protein substrates. The inhibition of this pathway disrupts key cellular processes in tumor cells, including DNA repair, proliferation, and metastasis, while also stimulating an anti-tumor immune response through the increased production of type 1 interferons (IFN1).
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in preclinical research settings.
Physicochemical and Biological Properties
Quantitative data for this compound are summarized in the tables below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈ClN₅O₅S₂ | |
| Molecular Weight | 578.1 g/mol | |
| Appearance | Typically a solid powder | N/A |
| Purity | >99% (Typical) |
Table 1: Physicochemical Properties of this compound.
| Solvent | Concentration | Notes | Source |
| DMSO | ≥100 mg/mL (≈173 mM) | Use of a new, anhydrous DMSO vial is critical as the solvent is hygroscopic and absorbed moisture can decrease solubility. Gentle warming (37°C) and ultrasonication may be required to achieve complete dissolution at high concentrations. | |
| Water | Insoluble | ||
| Ethanol | Insoluble |
Table 2: Solubility Data for this compound.
Mechanism of Action
The SUMOylation cascade begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme, SAE. The activated SUMO is then transferred to the E2 conjugating enzyme, UBC9. Finally, an E3 ligase facilitates the transfer of SUMO from UBC9 to a lysine residue on a target protein. This compound selectively inhibits this pathway at the initial step. It traps the SUMO protein in a covalent adduct on the SAE, preventing its transfer to UBC9 and halting all subsequent downstream events. This leads to an accumulation of de-sumoylated proteins, triggering cellular stress, cell cycle arrest, and apoptosis in cancer cells, alongside the activation of an IFN1-mediated immune response.
Caption: this compound inhibits the SUMOylation pathway.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, polypropylene tubes for aliquots
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic water bath (optional, for enhancing solubility)
-
Water bath set to 37°C (optional)
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
1. Calculation: Use the following formula to determine the mass of this compound powder required: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 578.1 g/mol = 5.781 mg
2. Weighing: a. Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare. b. Carefully weigh the calculated mass (e.g., 5.781 mg) of this compound powder directly into the tube.
3. Dissolution: a. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the powder. b. Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is fully dissolved. c. Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes or warm it briefly in a 37°C water bath.
4. Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. c. Store the aliquots according to the recommendations in Table 3.
Caption: Workflow for this compound stock solution preparation.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | |
| Stock Solution in DMSO | -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
Table 3: Recommended Storage Conditions.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
It is critical to minimize the final DMSO concentration in cell culture to avoid toxicity, generally keeping it below 0.5%, and ideally below 0.1%. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate. A serial dilution approach is recommended.
1. Intermediate Dilution (in DMSO): a. Prepare an intermediate dilution from your 10 mM stock solution in 100% DMSO. Example: To get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
2. Final Dilution (in Aqueous Medium): a. Add a small volume of the intermediate DMSO stock to your final cell culture medium to achieve the desired working concentration. Example: To prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
3. Quality Control: a. Solubility Check: After final dilution, visually inspect the working solution for any signs of precipitation. b. Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples to account for any solvent effects. c. Concentration Range: The effective concentration for this compound in cell-based assays can be in the nanomolar range (e.g., IC50 ~10 nM in some lymphoma cell lines). An initial dose-response experiment is recommended to determine the optimal working concentration for your specific model system.
References
Application Notes and Protocols for (S)-Subasumstat Treatment of Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] By forming a covalent adduct with SUMO proteins, Subasumstat prevents their transfer to the SUMO-conjugating enzyme UBC9, thereby inhibiting the SUMOylation of a wide range of cellular proteins.[1][3][4] This inhibition has been shown to have significant immunomodulatory effects, primarily through the activation of the type I interferon (IFN) pathway, leading to the activation of both innate and adaptive immune cells. These application notes provide detailed protocols for the treatment of primary immune cells with this compound and summarize the expected quantitative outcomes.
Mechanism of Action
This compound blocks the SUMOylation cascade at the initial step catalyzed by the SAE1/UBA2 heterodimer. This blockade leads to a cellular state that mimics a viral infection, triggering the production of type I interferons. Type I IFNs, in turn, activate downstream signaling pathways that promote the maturation and activation of various immune cells, including dendritic cells (DCs), T cells, natural killer (NK) cells, and macrophages. This ultimately enhances anti-tumor immunity.
Signaling Pathway of this compound in Immune Cells
Caption: this compound inhibits SAE, leading to increased Type I IFN production and subsequent immune cell activation.
Data Presentation
The following tables summarize the quantitative effects of this compound on various primary immune cell populations as reported in preclinical studies.
Table 1: Effect of this compound on T Cell Activation and Function
| Cell Type | Treatment Condition | Parameter Measured | Result | Reference |
| Human CD3+ T cells (from CLL patients) | 1 µM TAK-981 for 18h, then αCD3/28 stimulation | SUMO-2/3 conjugates | Decreased | |
| Human CD3+ T cells (from CLL patients) | 0.5 µg/mL αCD3/28 + TAK-981 (up to 96h) | CD69 Expression | Increased | |
| Human CD3+ T cells (from CLL patients) | 0.5 µg/mL αCD3/28 + TAK-981 (up to 96h) | CD38 Expression | Increased | |
| Human CD4+ T cells (from CLL patients) | 0.5 µg/mL αCD3/28 + TAK-981 (96h) | IFN-γ Secretion | Enhanced | |
| Human CD8+ T cells (from CLL patients) | 0.5 µg/mL αCD3/28 + TAK-981 (72h) | CD107a Expression | Enhanced | |
| Human CD4+ T cells (from CLL patients) | 0.5 µg/mL αCD3/28 + TAK-981 (72h) | FoxP3 Expression (Tregs) | Decreased |
Table 2: Effect of this compound on Dendritic Cell (DC) Maturation
| Cell Type | Treatment Condition | Parameter Measured | Result | Reference |
| Human monocyte-derived DCs | TAK-981 (concentration not specified) | CD40 Expression | Increased | |
| Human monocyte-derived DCs | TAK-981 (concentration not specified) | CD80 Expression | Increased | |
| Human monocyte-derived DCs | TAK-981 (concentration not specified) | CD86 Expression | Increased | |
| Human monocyte-derived DCs | TAK-981 (concentration not specified) | IFN-α Secretion | Increased | |
| Human monocyte-derived DCs | TAK-981 (concentration not specified) | IFN-β Secretion | Increased | |
| Human monocyte-derived DCs | TAK-981 (concentration not specified) | IP-10, MCP1, MIP-1α, MIP1β Secretion | Increased |
Table 3: Effect of this compound on Natural Killer (NK) Cell Activation and Cytotoxicity
| Cell Type | Treatment Condition | Parameter Measured | Result | Reference |
| Human NK cells | 100 nM TAK-981 for 24h | CD69 Expression | Increased | |
| Human NK cells | 100 nM TAK-981 for 24h, co-cultured with U937 cells | CD107a Expression (Degranulation) | Increased | |
| Human NK cells | TAK-981 treatment | Cytotoxicity against AML cells | Enhanced | |
| Human NK cells | TAK-981 treatment | IFN-γ, TNF-α, FasL Secretion | Enhanced |
Table 4: Effect of this compound on Macrophage Activation
| Cell Type | Treatment Condition | Parameter Measured | Result | Reference |
| Human monocyte-derived macrophages | TAK-981 treatment | IFN-α/β and IP-10 induction | Increased | |
| Human monocyte-derived macrophages | TAK-981 treatment | STAT1 Phosphorylation | Increased | |
| Human monocyte-derived macrophages | TAK-981 treatment | Phagocytosis | Promoted |
Experimental Protocols
The following are detailed protocols for the isolation, culture, and treatment of primary human immune cells with this compound, followed by common downstream assays.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Experimental Workflow for PBMC Isolation
Caption: Workflow for isolating PBMCs from whole blood.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 400 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
In Vitro Treatment of T Cells with this compound and Activation Assay
This protocol describes the treatment of isolated T cells with this compound followed by activation and analysis.
Experimental Workflow for T Cell Activation Assay
References
- 1. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 2. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
(S)-Subasumstat in Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of preclinical studies evaluating (S)-Subasumstat (TAK-981) in combination with other anti-cancer agents. This compound is a first-in-class inhibitor of the SUMO-activating enzyme (SAE), which plays a critical role in the SUMOylation pathway. By inhibiting SUMOylation, this compound activates innate and adaptive immune responses, primarily through the induction of Type I interferon (IFN) signaling, making it a promising candidate for combination therapies.
Mechanism of Action: this compound
This compound covalently binds to the SUMO protein when it is bound to the SAE, forming an adduct that prevents the transfer of SUMO to the E2 conjugating enzyme, UBC9.[1] This disruption of the SUMOylation cascade leads to a decrease in the SUMOylation of various protein substrates involved in cellular processes that are often dysregulated in cancer, such as DNA repair, cell proliferation, and metastasis.[1] A key consequence of SUMOylation inhibition by this compound is the increased production of type I interferons, which in turn stimulates anti-tumor immune responses.[1]
Preclinical Combination Therapy Data
This compound has demonstrated synergistic anti-tumor effects in preclinical models when combined with various anti-cancer agents, including chemotherapy, immunotherapy, and targeted antibodies.
Combination with 5-Azacytidine in Acute Myeloid Leukemia (AML)
In preclinical AML models, the combination of this compound and 5-azacytidine, a DNA hypomethylating agent, has shown superior anti-leukemic activity compared to either agent alone.[2] This combination promotes apoptosis, alters the cell cycle, and induces differentiation of leukemic cells.
| Cell Line | IC50 this compound (nM) | Combination Effect with 5-Azacytidine | Reference |
| HL-60 | ~10 | Synergistic | |
| U937 | ~10 | Synergistic | |
| THP-1 | ~10 | Synergistic |
Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab)
Preclinical data suggest that this compound can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. This is attributed to its ability to induce an inflammatory tumor microenvironment and enhance antigen presentation. Clinical trials are ongoing to evaluate these combinations in various solid tumors.
| Tumor Model | Combination | Outcome | Reference |
| Syngeneic Mouse Models | This compound + anti-PD-1 | Synergistic tumor growth inhibition, activation of CD8+ T cells and NK cells | |
| Head and Neck Cancer (Phase 0) | This compound + Avelumab/Cetuximab | Enhanced IFN signaling, increased CD86 and granzyme B expression |
Combination with Monoclonal Antibodies (e.g., Rituximab)
In lymphoma models, this compound potentiates the activity of rituximab, an anti-CD20 antibody. This is achieved through IFN-I-dependent activation of macrophages and Natural Killer (NK) cells, leading to enhanced antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP).
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| OCI-Ly10 (DLBCL) | This compound + Rituximab | Complete and durable tumor elimination | |
| TMD8 (DLBCL) | This compound + Rituximab | Tumor regression and extended survival | |
| PHTX-166L (Primary DLBCL) | This compound + Rituximab | Synergistic tumor growth inhibition |
Experimental Protocols
In Vitro Synergy Assessment using the Chou-Talalay Method
This method allows for the quantitative determination of drug interactions (synergism, additivity, or antagonism).
Protocol:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Include a vehicle control.
-
Cell Viability Assay: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
References
Application Notes and Protocols for Assessing (S)-Subasumstat Efficacy in 3D Tumor Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Subasumstat (also known as TAK-981) is a first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway.[1][2][3][4] SUMOylation is a post-translational modification process that regulates the function and stability of numerous proteins involved in essential cellular processes, including DNA repair, cell cycle progression, and signal transduction.[5] Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
This compound exerts its anti-tumor effects through a dual mechanism of action. Firstly, by inhibiting SUMOylation, it disrupts key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. Secondly, it has been shown to stimulate the production of type 1 interferons (IFN-I), thereby activating an anti-tumor immune response.
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. This includes gradients of oxygen and nutrients, as well as complex cell-cell and cell-matrix interactions. These application notes provide detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models.
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blot Analysis
| Target Protein | Primary Antibody (Vendor, Cat. No.) | Dilution | Secondary Antibody | Dilution |
| SUMO-1 | R&D Systems, AF3289 | 1 µg/mL | HRP-conjugated Anti-Goat IgG | Varies |
| SUMO-2/3 | Abcam, ab3742 | Varies | HRP-conjugated Anti-Rabbit IgG | Varies |
| Phospho-STAT1 (Tyr701) | Novus Biologicals, AF2894 | Varies | HRP-conjugated Anti-Rabbit IgG | Varies |
| Total STAT1 | Cell Signaling Technology | Varies | HRP-conjugated Anti-Rabbit IgG | Varies |
| MX1 | Abcam, ab95926 | Varies | HRP-conjugated Anti-Rabbit IgG | Varies |
| IFNAR1 | Abcam, ab124764 | 1:1000 | HRP-conjugated Anti-Rabbit IgG | Varies |
| β-Actin (Loading Control) | Cell Signaling Technology, #8457 | Varies | HRP-conjugated Anti-Rabbit IgG | Varies |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Experiment | Reagent | Concentration Range | Incubation Time |
| Spheroid Formation | Cell Seeding Density | 1,000 - 10,000 cells/well | 2-4 days |
| This compound Treatment | This compound (TAK-981) | 10 nM - 1 µM | 24 - 72 hours |
| Viability Assay | CellTiter-Glo® 3D Reagent | As per manufacturer | 30 minutes |
| Apoptosis Assay | Caspase-Glo® 3/7 3D Reagent | As per manufacturer | 30 minutes - 1 hour |
| Immunofluorescence | Primary Antibody | Varies | Overnight at 4°C |
| Secondary Antibody | Varies | 1-2 hours at RT | |
| Western Blot | Primary Antibody | As per Table 1 | Overnight at 4°C |
| Secondary Antibody | As per Table 1 | 1 hour at RT |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform 3D tumor spheroids using ultra-low attachment U-bottom plates.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well ultra-low attachment (ULA) U-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in T-75 flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 days to allow for spheroid formation.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D tumor spheroids in ULA plates
-
This compound (TAK-981) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D)
This protocol measures cell viability based on ATP content.
Materials:
-
Treated 3D tumor spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer-compatible opaque-walled multiwell plates
Procedure:
-
Allow the spheroid plate and the CellTiter-Glo® 3D Reagent to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
If using ULA plates not suitable for luminometry, transfer the contents of each well to an opaque-walled plate.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Analysis (Caspase-Glo® 3/7 3D)
This protocol measures caspase-3 and -7 activity as a marker of apoptosis.
Materials:
-
Treated 3D tumor spheroids in ULA plates
-
Caspase-Glo® 3/7 3D Assay kit (Promega)
-
Luminometer-compatible opaque-walled multiwell plates
Procedure:
-
Equilibrate the spheroid plate and Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix by gentle shaking on a plate shaker for 1 minute.
-
Incubate at room temperature for 30 minutes to 1 hour.
-
Transfer the contents to an opaque-walled plate if necessary.
-
Measure the luminescence using a plate reader.
-
Express caspase activity relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis of Spheroids
This protocol describes the extraction of proteins from 3D spheroids for western blot analysis.
Materials:
-
Treated 3D tumor spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Probe sonicator
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting reagents
-
Primary and secondary antibodies (see Table 1)
Procedure:
-
Collect spheroids from each treatment condition into microcentrifuge tubes.
-
Wash the spheroids twice with ice-cold PBS, pelleting by gentle centrifugation (200 x g for 3 minutes) between washes.
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Lyse the spheroids by probe sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunodetection using standard western blotting procedures with the antibodies listed in Table 1.
Protocol 6: Immunofluorescence Staining of Spheroids
This protocol details the fixation, permeabilization, and staining of spheroids for imaging.
Materials:
-
Treated 3D tumor spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary and fluorescently-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the fixed spheroids three times with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody (e.g., anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS.
-
Incubate with the appropriate fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the spheroids on microscope slides using a suitable mounting medium.
-
Image the stained spheroids using a confocal microscope.
Mandatory Visualizations
Caption: The SUMOylation pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.
Caption: this compound-induced Type 1 Interferon signaling pathway.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following (S)-Subasumstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Subasumstat, also known as TAK-981, is a first-in-class, selective small molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] By forming a covalent adduct with SUMO proteins at the SAE active site, this compound prevents the transfer of SUMO to the E2 conjugating enzyme UBC9, thereby blocking the entire SUMOylation cascade.[3][4][5] This inhibition has demonstrated significant anti-tumor effects through two primary mechanisms: direct effects on cancer cells, including cell cycle arrest and apoptosis, and modulation of the tumor microenvironment by activating innate and adaptive immune responses. The activation of the immune system is largely mediated by the induction of a type I interferon (IFN1) response.
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This document provides detailed protocols for analyzing key cellular events, including cell cycle progression, apoptosis, and immunophenotyping of various cell populations.
Mechanism of Action of this compound
This compound disrupts the SUMOylation pathway, a critical post-translational modification process. This disruption leads to an accumulation of proteins that are normally regulated by SUMOylation, affecting various cellular processes. In cancer cells, this can lead to cell cycle arrest and the induction of apoptosis. Furthermore, the inhibition of SUMOylation has been shown to trigger a robust type I interferon response, which in turn activates dendritic cells, T cells, and NK cells, promoting an anti-tumor immune response.
Experimental Protocols
Protocol 1: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is designed to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify a sub-G1 peak indicative of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TAK-981)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using a gentle enzyme-free dissociation solution or a cell scraper.
-
Suspension cells: Collect cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a low flow rate. Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases, and the sub-G1 population.
Protocol 2: Analysis of Apoptosis by Annexin V and 7-AAD Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TAK-981)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect both adherent and suspension cells, including the culture medium which may contain apoptotic bodies.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of 7-AAD (y-axis) versus Annexin V-FITC (x-axis) to differentiate the following populations:
-
Viable cells: Annexin V- / 7-AAD-
-
Early apoptotic cells: Annexin V+ / 7-AAD-
-
Late apoptotic/necrotic cells: Annexin V+ / 7-AAD+
-
Protocol 3: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol is for the analysis of immune cell populations within a tumor microenvironment following in vivo treatment with this compound.
Materials:
-
Tumor tissue from this compound or vehicle-treated animals
-
RPMI 1640 medium
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, NK1.1, CD11b, Gr-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently conjugated antibodies and incubate in the dark on ice for 30 minutes.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on CD45+ cells to identify the leukocyte population. Further, gate on specific immune cell subsets based on the antibody panel used.
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings for the effects of this compound. Actual results will vary depending on the cell line, drug concentration, and treatment duration.
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (48h treatment)
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 2.1 ± 0.5 | 55.3 ± 2.1 | 25.4 ± 1.8 | 17.2 ± 1.5 |
| This compound (0.5 µM) | 8.7 ± 1.2 | 40.1 ± 2.5 | 15.2 ± 1.3 | 36.0 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in AML Cells (48h treatment)
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 ± 3.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound (100 nM) | 65.8 ± 4.5 | 18.2 ± 2.3 | 16.0 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Changes in Tumor-Infiltrating Immune Cell Populations in a Syngeneic Mouse Model
| Treatment | CD8+ T Cells (% of CD45+) | NK Cells (% of CD45+) | B Cells (% of CD45+) |
| Vehicle Control | 15.2 ± 2.8 | 5.1 ± 1.2 | 30.5 ± 4.1 |
| This compound (7.5 mg/kg) | 28.9 ± 3.5 | 12.6 ± 2.1 | 12.3 ± 2.5 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Conclusion
The protocols and data presented here provide a comprehensive guide for utilizing flow cytometry to investigate the cellular effects of this compound. These methods are crucial for understanding its dual mechanism of action, involving direct anti-tumor activity and immunomodulation. The provided tables offer a clear representation of the expected quantitative outcomes, aiding in experimental design and data interpretation for researchers in oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting pancreatic cancer by TAK-981: a SUMOylation inhibitor that activates the immune system and blocks cancer cell cycle progression in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Application Notes and Protocols for Detecting Protein SUMOylation Following (S)-Subasumstat Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Subasumstat (also known as TAK-981) is a first-in-class, selective small molecule inhibitor of the SUMO-activating enzyme (SAE). It has shown potential in activating anti-tumor immune responses and is currently under investigation for the treatment of various cancers. This compound forms a covalent adduct with SUMO proteins at the SAE active site, which prevents the transfer of SUMO to the E2 conjugating enzyme, Ubc9, thereby inhibiting the global SUMOylation of cellular proteins. This application note provides a detailed protocol for detecting changes in protein SUMOylation in response to this compound treatment using Western blotting, a widely used technique for protein analysis.
Introduction to SUMOylation and this compound
SUMOylation is a reversible post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to lysine residues in target proteins. This process is critical for regulating a multitude of cellular functions, including gene expression, DNA repair, and signal transduction. The SUMOylation cascade involves a series of enzymatic steps initiated by the E1 SUMO-activating enzyme (SAE), followed by the E2 conjugating enzyme (Ubc9), and often facilitated by an E3 ligase. Dysregulation of SUMOylation has been implicated in the pathogenesis of various diseases, including cancer.
This compound is a potent and selective inhibitor of the SAE. By blocking the initial step of the SUMOylation cascade, this compound leads to a global decrease in protein SUMOylation.[1][2] This inhibitory action can induce an anti-tumor response by triggering a type I interferon (IFN-1) response.[3][4] Monitoring the extent of SUMOylation inhibition by this compound is crucial for understanding its mechanism of action and for the development of this therapeutic agent.
Signaling Pathway of SUMOylation and Inhibition by this compound
The SUMOylation pathway begins with the ATP-dependent activation of a SUMO protein by the heterodimeric E1 activating enzyme, SAE1/UBA2. The activated SUMO is then transferred to the sole E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine residue on the target protein. This compound intervenes at the first step of this pathway. It forms a covalent adduct with the SUMO protein within the catalytic site of the SAE, preventing the transfer of SUMO to Ubc9 and thereby halting the entire downstream cascade.[1]
Caption: SUMOylation pathway and the inhibitory action of this compound.
Experimental Workflow for Detecting SUMOylation
The general workflow for assessing protein SUMOylation levels after treatment with this compound involves cell culture and treatment, preparation of cell lysates with protease and isopeptidase inhibitors, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection with antibodies specific for SUMO proteins.
Caption: A stepwise workflow for Western blot analysis of SUMOylation.
Quantitative Data Summary
Treatment of cancer cell lines with this compound results in a dose-dependent decrease in the levels of high-molecular-weight SUMO2/3-conjugated proteins. The table below summarizes representative data on the inhibition of global SUMOylation by this compound in various cancer cell lines as observed by Western blot analysis.
| Cell Line | Treatment Time (hours) | This compound Concentration | Observed Effect on SUMO2/3 Conjugates | Reference |
| HCT116 (Colon Cancer) | 4 | 0 - 1000 nM | Dose-dependent decrease in high-molecular-weight SUMO2/3 conjugates. | |
| MiaPaCa2, PANC1, HPAF (Pancreatic Cancer) | 4 | 0 - 1000 nM | Significant reduction in SUMO2/3 conjugates at concentrations as low as 100 nM. | |
| KPC3 (Mouse Pancreatic Cancer) | 4 | 0 - 1000 nM | Dose-dependent inhibition of SUMO2/3 conjugation. | |
| U937, THP-1 (AML) | 24 | 10 - 100 nM | Reduction in SUMOylated proteins. | |
| MOLM-14, KG-1 (AML) | 48 | 10 - 100 nM | Decreased levels of SUMOylated proteins. |
Detailed Experimental Protocol: Western Blot for SUMOylation
This protocol outlines the steps for detecting global protein SUMOylation changes in cultured cells following treatment with this compound.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (TAK-981)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
N-ethylmaleimide (NEM)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SUMO2/3
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 4, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Prepare fresh lysis buffer on ice. For every 1 mL of lysis buffer, add:
-
10 µL of protease inhibitor cocktail (100x)
-
N-ethylmaleimide (NEM) to a final concentration of 10-20 mM. This is critical to inhibit de-SUMOylating enzymes (SENPs).
-
-
Add the prepared lysis buffer to the cell culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO2/3, diluted in blocking buffer) overnight at 4°C with gentle agitation. A high-molecular-weight smear represents SUMO-conjugated proteins.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed with a loading control antibody, or a separate gel can be run in parallel.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the resulting bands. A decrease in the high-molecular-weight smear in the lanes corresponding to this compound treatment indicates inhibition of SUMOylation.
-
Troubleshooting
-
No or weak SUMO signal: Ensure that NEM was added to the lysis buffer immediately before use. Check the primary and secondary antibody concentrations and incubation times.
-
High background: Ensure adequate blocking and washing steps.
-
Multiple bands for a specific protein of interest: Post-translational modifications like SUMOylation can lead to the appearance of multiple bands. The higher molecular weight bands may represent the SUMOylated form of the protein.
Conclusion
The Western blot protocol detailed in this application note provides a reliable method for detecting and semi-quantifying the inhibition of protein SUMOylation by this compound. This is an essential tool for researchers and drug developers working to understand the cellular effects of this novel anti-cancer agent. Careful attention to sample preparation, particularly the inclusion of an isopeptidase inhibitor like NEM, is critical for the accurate detection of SUMOylated proteins.
References
- 1. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing (S)-Subasumstat concentration for in vitro studies
Welcome to the technical support center for (S)-Subasumstat (TAK-981). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during in vitro experiments with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as TAK-981, is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] It forms a covalent adduct with the SUMO protein at the active site of SAE, preventing the transfer of SUMO to the SUMO-conjugating enzyme UBC9.[4][5] This blockade of the SUMOylation cascade disrupts cellular processes dependent on SUMOylation, such as DNA repair, cell proliferation, and survival in tumor cells. Additionally, inhibiting SUMOylation leads to the induction of a type I interferon (IFN1) response, which activates innate and adaptive immune cells against tumors.
Q2: I am observing high levels of cytotoxicity even at low concentrations. What could be the reason?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, some lymphoma cell lines show IC50 values in the low nanomolar range. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Primary Cell Sensitivity: Certain primary cells may be more sensitive to SUMOylation inhibition. For example, significant loss of viability has been observed in ex vivo-treated mouse splenic NK cells. If working with primary cells, consider starting with a very low concentration range.
-
Compound Stability: Ensure that the stock solution is properly stored. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture medium over long incubation periods should also be considered. It is advisable to prepare fresh dilutions for each experiment.
Q3: My Western blot results for SUMOylation are inconsistent. How can I improve this?
A3: Inconsistent Western blot results for SUMOylation can be due to several factors:
-
Rapid De-SUMOylation: The process of de-SUMOylation by SUMO-specific proteases (SENPs) can be rapid upon cell lysis. It is critical to use lysis buffers containing inhibitors of these proteases, such as N-ethylmaleimide (NEM), to preserve the SUMOylated proteins.
-
Antibody Selection: Use antibodies specifically validated for the detection of SUMO-1 or SUMO-2/3 conjugates. The appearance of SUMOylated proteins is often a smear or a ladder of higher molecular weight bands, not a single distinct band.
-
Loading Controls: Ensure that you are using appropriate loading controls. GAPDH is commonly used.
Q4: I am not observing the expected induction of the type I interferon (IFN1) response. What should I check?
A4: If you are not seeing an IFN1 response, consider the following:
-
Cell Type: The magnitude of the IFN1 response can be cell-type dependent. Myeloid and dendritic cells are known to produce a robust IFN1 response upon SUMOylation inhibition.
-
Time Course: The induction of IFN1-stimulated genes (ISGs) is a downstream event. Ensure you are analyzing at appropriate time points. Peak IFN-β expression may occur at different times in different cell lines.
-
Readout Method: Use sensitive methods to detect the IFN1 response, such as qPCR for IFN-stimulated genes (e.g., ISG15, STAT1) or ELISA/multiplex assays for secreted IFN-α/β.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 / EC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | 4 days | ~0.01 (IC50) | |
| HL-60 | Acute Myeloid Leukemia | 24 hours | 0.041 (IC50) | |
| U937 | Acute Myeloid Leukemia | 24 hours | 0.054 (IC50) | |
| THP-1 | Acute Myeloid Leukemia | 24 hours | 0.015 (IC50) | |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Not Specified | ~0.01 (IC50) | |
| VAL | Diffuse Large B-cell Lymphoma | Not Specified | ~0.01 (IC50) | |
| U-2932 | Diffuse Large B-cell Lymphoma | Not Specified | ~0.01 (IC50) | |
| SU-DHL10 | Diffuse Large B-cell Lymphoma | Not Specified | ~0.01 (IC50) |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the effect of this compound.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well clear or opaque-walled plates suitable for luminescence reading
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
For suspension cells, seed cells at a density of 10,000-50,000 cells per well in 100 µL of medium on the day of the experiment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same percentage of DMSO).
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for SUMO Conjugates
This protocol is for detecting changes in global protein SUMOylation following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and 20 mM N-ethylmaleimide (NEM)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing NEM.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO-2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system. SUMO conjugates will typically appear as a high molecular weight smear that decreases with this compound treatment.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound (TAK-981).
Caption: Workflow for optimizing this compound concentration.
References
- 1. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
(S)-Subasumstat solubility and stability issues
Welcome to the technical support center for (S)-Subasumstat. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as TAK-981, is a first-in-class and selective inhibitor of the SUMOylation enzymatic cascade.[1][2] Its mechanism of action involves binding to the Small Ubiquitin-like Modifier (SUMO) protein, forming a Subasumstat-SUMO adduct.[3][4] This action prevents the transfer of SUMO from the SUMO-activating enzyme (SAE) to the SUMO-conjugating enzyme UBC9, thereby inhibiting the downstream SUMOylation of target proteins.[3] This inhibition can lead to increased production of type 1 interferon (IFN), activating antitumor immune responses.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q3: What is the reported solubility of this compound in DMSO?
A3: The reported solubility of this compound in DMSO is 100 mg/mL (172.98 mM) and 200 mg/mL (345.96 mM). However, achieving this concentration may require specific handling procedures.
Q4: How should I store the this compound powder and its stock solutions?
A4: Proper storage is crucial for maintaining the stability of this compound. Recommendations for storage are summarized in the table below.
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in DMSO to the desired concentration.
-
Question: I can't seem to get this compound to fully dissolve in DMSO at 100 mg/mL. What can I do?
-
Answer:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Gentle warming: Gently warm the solution to 37°C to improve solubility. Some protocols even suggest warming to 60°C.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Issue 2: My this compound solution appears to have precipitated after storage.
-
Question: I prepared a stock solution of this compound in DMSO, but after storing it at -20°C, I see solid particles. Is the compound degraded?
-
Answer: Precipitation upon cooling does not necessarily indicate degradation. This compound's solubility can decrease at lower temperatures. Before use, bring the stock solution to room temperature and ensure all precipitate has redissolved. You may need to gently warm and sonicate the vial again as described in the dissolution protocol. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Question: The biological activity of my this compound solution seems to vary between experiments. Could this be a stability issue?
-
Answer: Inconsistent results can stem from several factors related to the compound's stability and handling:
-
Stock Solution Age: As recommended, use stock solutions stored at -80°C within 6 months and those at -20°C within 1 month. Beyond these periods, the compound may degrade.
-
Working Solution Stability: The stability of this compound in aqueous cell culture media is not well-documented. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment.
-
DMSO Concentration in Media: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. Keep the final DMSO concentration in your cell culture media below 0.5% (v/v), and ensure your vehicle control contains the same DMSO concentration.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 100 mg/mL | 172.98 mM | Requires sonication. Use of fresh, non-hygroscopic DMSO is critical. | |
| DMSO | ≥ 18 mg/mL | |||
| DMSO | 200 mg/mL | 345.96 mM | Requires sonication and warming to 60°C. | |
| Water | Insoluble | |||
| Ethanol | Insoluble |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| Stock Solution in DMSO | -80°C | 6 months | |
| Stock Solution in DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 57.81 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 15-30 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing and sonication.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Visualizations
Caption: this compound inhibits the SUMOylation pathway.
Caption: Recommended workflow for preparing stock solutions.
References
Technical Support Center: (S)-Subasumstat Experiments
Welcome to the technical support center for (S)-Subasumstat (also known as TAK-981). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during experiments with this first-in-class SUMOylation inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Preparation
Q1: I am having trouble dissolving this compound. What is the recommended procedure?
A1: this compound has specific solubility characteristics. For in vitro experiments, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. One supplier suggests a stock concentration of 100 mg/mL (172.98 mM). It is critical to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound. For in vivo studies, a specific formulation may be required, such as a mixture of DMSO, PEG300, Tween 80, and water (ddH2O). Always prepare the final mixture immediately before use for optimal results.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, stock solutions in DMSO should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). The powdered compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks), kept dry and protected from light.
Experimental Design & Execution
Q3: I am not observing a significant decrease in global SUMOylation after treating my cells with this compound. What could be wrong?
A3: Several factors could contribute to this issue:
-
Suboptimal Concentration: Ensure you are using an effective concentration for your cell type. IC50 values can vary significantly between cell lines (see Table 1). A dose-response experiment is recommended to determine the optimal concentration.
-
Insufficient Treatment Duration: The inhibition of SUMOylation can be time-dependent. While target engagement can be rapid, downstream effects on protein SUMOylation levels may require several hours. A time-course experiment (e.g., 4, 12, 24 hours) is advisable.
-
Western Blotting Technique: Detecting the high molecular weight smear of SUMOylated proteins can be challenging. Ensure your protein extraction and western blot protocols are optimized for detecting high molecular weight conjugates. See the detailed protocol below for guidance.
-
Compound Inactivity: Verify the integrity of your this compound stock. Improper storage or repeated freeze-thaw cycles could degrade the compound.
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What is the cause?
A4: While this compound has direct anti-tumor effects, unexpected toxicity could be due to:
-
Cell Line Sensitivity: Certain cell lines, particularly those with high proliferation rates or dependency on SUMOylation pathways for survival, may be highly sensitive.[1]
-
Off-Target Effects: Although this compound is selective, off-target effects at high concentrations cannot be entirely ruled out.
-
Experimental Conditions: Ensure that the DMSO concentration in your final culture medium is non-toxic (typically <0.5%).
-
Specific Cell Type Vulnerability: Some primary cells can be particularly sensitive. For instance, ex vivo treatment of mouse splenic NK cells with this compound has been reported to cause a significant loss of viability.[2]
Q5: I am not observing the expected increase in Type I interferon (IFN) signaling or downstream cytokine production. What should I check?
A5: The immune-stimulatory effects of this compound are a key part of its mechanism. If these are not observed:
-
Cell Type: The induction of Type I IFN is most pronounced in immune cells like dendritic cells, macrophages, and NK cells.[2][3] Not all cancer cell lines will produce significant levels of IFN-I in response to SUMOylation inhibition.
-
Time Course: The peak of IFN-I regulated gene expression and cytokine production (like IP-10) typically occurs between 8 and 24 hours after treatment.[4] Ensure your sampling time point is appropriate.
-
Assay Sensitivity: Use a sensitive assay to detect cytokines, such as a multiplex bead array or a reporter cell line for IFN-I.
-
Immune Cell Presence: In co-culture or in vivo experiments, the effect is dependent on the presence and activation of immune cells. The absence of an immune component in an in vitro cancer cell monoculture will limit the observable IFN response.
Data Presentation
Table 1: In Vitro Activity of this compound (TAK-981) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | 24 hours | ~100 nM | |
| U937 | Acute Myeloid Leukemia (AML) | 24 hours | ~150 nM | |
| THP-1 | Acute Myeloid Leukemia (AML) | 24 hours | ~50 nM | |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | Not Specified | < 0.5 µM | |
| PANC1 | Pancreatic Ductal Adenocarcinoma | Not Specified | < 0.5 µM | |
| HPAF | Pancreatic Ductal Adenocarcinoma | Not Specified | < 0.5 µM |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table should be used as a guide for determining starting concentrations for your experiments.
Experimental Protocols
1. Western Blot for Detection of SUMOylation Inhibition
This protocol is adapted from methods used to demonstrate this compound's on-target activity.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a SUMO protease inhibitor like N-Ethylmaleimide (NEM) at 10-20 mM to preserve SUMO conjugates.
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein lysate in Laemmli buffer at 95°C for 5-10 minutes.
-
Separate proteins on an 8-12% SDS-PAGE gel. Use a gradient gel (e.g., 4-15%) for better resolution of high molecular weight species.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SUMO2/3 (which detects the high molecular weight smear of SUMOylated proteins) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate. A decrease in the high molecular weight smear in this compound-treated samples indicates successful inhibition of SUMOylation.
-
2. Cell Viability Assay
This protocol describes a common method to assess the cytotoxic effects of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
troubleshooting (S)-Subasumstat off-target effects
Welcome to the technical support center for (S)-Subasumstat (TAK-981). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE)[1][2]. The process of SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, is initiated by SAE[3]. Subasumstat forms a covalent adduct with SUMO in the active site of SAE, which prevents the transfer of SUMO to the SUMO-conjugating enzyme Ubc9[4][5]. This inhibition of the SUMOylation cascade is designed to block the function of SUMOylated proteins that are involved in cellular processes such as DNA repair, cell cycle progression, and signal transduction. A key intended downstream effect is the activation of the Type I Interferon (IFN-I) pathway, which enhances innate and adaptive anti-tumor immune responses.
Q2: What are the expected on-target effects of this compound in a research setting?
The primary on-target effect of Subasumstat is the global inhibition of protein SUMOylation. This can be observed experimentally by a decrease in high-molecular-weight SUMO conjugates on a Western blot. The intended therapeutic consequence of this is the activation of the Type I Interferon (IFN-I) pathway. In preclinical models, this leads to:
-
Activation and maturation of dendritic cells, indicated by increased expression of CD40, CD80, and CD86.
-
Increased secretion of inflammatory cytokines and chemokines such as IFNα, IFNβ, IP-10 (CXCL10), MCP-1 (CCL2), MIP-1α (CCL3), and MIP-1β (CCL4).
-
Enhanced activation and cytotoxic function of Natural Killer (NK) cells and T cells.
-
Increased macrophage M1 polarization and phagocytosis.
Q3: What are the known or potential off-target effects of this compound?
While Subasumstat is described as a selective inhibitor, off-target effects can occur. These can be broadly categorized into clinical observations and preclinical findings.
Troubleshooting Guide
Problem 1: I am observing unexpected cellular phenotypes that are not consistent with IFN-I pathway activation. How can I determine if these are off-target effects?
Possible Cause & Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that Subasumstat is inhibiting SUMOylation in your experimental system.
-
Experiment: Perform a Western blot for global SUMOylation (see Protocol 1). A significant reduction in high-molecular-weight SUMO conjugates indicates on-target activity. You can also probe for the SUMO-Subasumstat adduct if you have the specific antibody (MIL-113).
-
Interpretation: If SUMOylation is not inhibited, there may be an issue with the compound's stability, concentration, or cell permeability. If SUMOylation is inhibited but you still observe unexpected phenotypes, they may be due to off-target effects or downstream consequences of SUMOylation inhibition that are independent of IFN-I signaling.
-
-
Investigate Potential Off-Target Pathways:
-
YAP/TAZ Signaling: Subasumstat has been shown to reduce the expression of YAP and TAZ in non-small cell lung cancer cells.
-
Experiment: Perform Western blot or immunofluorescence for YAP and TAZ to see if their levels or localization are altered in your system.
-
-
Adipogenesis: In preclinical mouse models, Subasumstat administration led to defects in weight gain and adipocyte atrophy, with downregulation of adipogenic genes like Pparg and Cebpa.
-
Experiment: If working with adipocytes or in models where metabolism is relevant, assess markers of adipogenesis and lipid metabolism via qPCR or Western blot.
-
-
-
Broad Off-Target Screening (Advanced):
-
Kinase Panel Screening: If you suspect off-target kinase inhibition, consider a commercial kinase screening service to test Subasumstat against a broad panel of kinases.
-
Proteomics/Phosphoproteomics: Mass spectrometry-based approaches can provide an unbiased view of changes in the proteome and phosphoproteome following Subasumstat treatment, potentially revealing affected pathways.
-
Problem 2: I am not observing the expected increase in Type I Interferon or other inflammatory cytokines.
Possible Cause & Troubleshooting Steps:
-
Cell Type Specificity: The IFN-I response to SUMOylation inhibition can be cell-type specific. Myeloid cells, such as dendritic cells and macrophages, are potent producers of Type I Interferons.
-
Action: Ensure you are using a cell type known to mount a robust IFN-I response. If your primary cells of interest are not of myeloid lineage, consider co-culture experiments with immune cells.
-
-
Kinetics of the Response: The induction of IFN-I and other cytokines is a transient process.
-
Experiment: Perform a time-course experiment to measure cytokine secretion and gene expression at multiple time points (e.g., 4, 8, 12, 24 hours) after Subasumstat treatment.
-
Action: Refer to Protocol 3 for measuring IFN-I secretion.
-
-
Confirmation of SUMOylation Inhibition: As in Problem 1, confirm that Subasumstat is effectively inhibiting SUMOylation in your cells at the concentration and time points used.
Data Summary
Table 1: Common Adverse Events Observed in Phase I Clinical Trials of Single-Agent Subasumstat
| Adverse Event | Frequency | Grade |
| Fatigue | 47% | Mostly Grade 1-2 |
| Nausea | 41% | Mostly Grade 1-2 |
| Diarrhea | 36% | Mostly Grade 1-2 |
| Pyrexia (Fever) | 36% | Mostly Grade 1-2 |
Table 2: Dose-Limiting Toxicities (DLTs) in Phase I Clinical Trials
| Dose-Limiting Toxicity | Grade |
| Alanine transaminase (ALT) / Aspartate transaminase (AST) elevation | Grade 3 |
| Pneumonitis | Grade 3 |
| Stomatitis | Grade 3 |
| Cognitive disorder | Grade 3 |
Experimental Protocols
Protocol 1: Western Blotting for Detection of Global Protein SUMOylation
This protocol is adapted from best practices for preserving and detecting SUMO conjugates, which are highly labile.
A. Materials:
-
Lysis Buffer: RIPA buffer (or similar) supplemented with 20 mM N-ethylmaleimide (NEM) and protease/phosphatase inhibitors. NEM is critical to inhibit SUMO-specific proteases (SENPs).
-
Antibodies:
-
Primary: Anti-SUMO-1 or Anti-SUMO-2/3.
-
Secondary: HRP-conjugated secondary antibody.
-
-
SDS-PAGE gels and transfer system.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
B. Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing 20 mM NEM.
-
Scrape cells and collect the lysate. To reduce viscosity from DNA, sonicate the lysate briefly on ice.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-SUMO antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Develop with chemiluminescent substrate and image.
-
Expected Result: A decrease in the high-molecular-weight smear of SUMOylated proteins in Subasumstat-treated samples compared to vehicle control.
Protocol 2: Immunofluorescence for Subcellular Localization of a SUMOylated Protein
A. Materials:
-
Cells grown on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.3% Triton X-100.
-
Primary antibodies (e.g., anti-target protein, anti-SUMO).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
B. Procedure:
-
Cell Treatment: Treat cells with Subasumstat or vehicle for the desired time.
-
Fixation:
-
Wash cells 3x with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
-
Permeabilization & Blocking:
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash 3x with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with primary antibody (diluted in Antibody Dilution Buffer) overnight at 4°C.
-
Wash 3x with PBS.
-
Incubate with fluorophore-conjugated secondary antibody (diluted in Antibody Dilution Buffer) for 1 hour at room temperature, protected from light.
-
Wash 3x with PBS.
-
-
Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash 2x with PBS.
-
Mount coverslips onto slides with mounting medium.
-
-
Imaging:
-
Image with a fluorescence or confocal microscope.
-
Protocol 3: Measurement of Secreted Type I Interferon (IFN-α/β)
This can be achieved using an Enzyme-Linked Immunosorbent Assay (ELISA) or a cell-based reporter assay.
A. ELISA for IFN-α/β:
-
Sample Collection:
-
Culture cells (e.g., PBMCs, dendritic cells) and treat with Subasumstat or vehicle for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for human or mouse IFN-α or IFN-β.
-
Follow the manufacturer's instructions precisely for coating the plate, adding samples and standards, incubation with detection antibodies, and substrate development.
-
-
Data Analysis:
-
Measure absorbance on a plate reader.
-
Calculate the concentration of IFN-α/β in your samples based on the standard curve.
-
B. Type I IFN Bioassay: A more functional assessment can be done using a bioassay that measures the antiviral activity of the secreted IFN.
-
Sample Preparation:
-
Collect and clarify cell culture supernatants as described for the ELISA.
-
-
Bioassay Procedure:
-
Plate IFN-sensitive cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere.
-
Serially dilute your collected supernatants and a known IFN standard and add them to the IFN-sensitive cells. Incubate for 18-24 hours.
-
Infect the cells with a virus that is sensitive to the antiviral effects of IFN (e.g., Vesicular Stomatitis Virus, VSV).
-
Incubate until cytopathic effects (CPE) are visible in the control wells (no IFN).
-
Assess cell viability using a crystal violet stain or a metabolic assay (e.g., MTT).
-
-
Data Analysis:
-
Determine the dilution of your supernatant that provides 50% protection from viral-induced cell death and compare it to the standard curve to quantify the functional IFN activity.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Intended On-Target Signaling Pathway.
Caption: Workflow for Troubleshooting Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol to modulate SUMOylation of a specific protein in budding yeast using chemical genetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Technical Support Center: (S)-Subasumstat In Vivo Efficacy
Welcome to the technical support center for utilizing (S)-Subasumstat (TAK-981) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to enhance the in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE). By inhibiting SAE, it blocks the entire SUMOylation cascade, a key post-translational modification process.[1][2][3][4] This inhibition leads to the de-repression of type I interferon (IFN-I) production in immune cells.[1] The subsequent increase in IFN-I signaling activates both innate and adaptive immune cells, including dendritic cells, NK cells, and T cells, fostering an anti-tumor immune response. In some cancer cells, this compound can also directly induce apoptosis and cell cycle arrest.
Q2: What is a recommended starting dose and schedule for in vivo mouse studies?
Based on preclinical studies in various syngeneic mouse models, a common intravenous (IV) dose is 7.5 mg/kg administered twice weekly . However, doses have been explored in a range, and the optimal dose and schedule may depend on the tumor model and experimental goals.
Q3: How should I formulate this compound for intravenous administration in mice?
This compound has been formulated for in vivo use with an excipient to improve solubility. A recommended formulation involves the use of hydroxypropylcyclodextrin (hpβcd) . While specific concentrations may vary, a general approach for formulating poorly soluble small molecules involves creating a stock solution in a solvent like DMSO and then diluting it in a vehicle containing PEG300, Tween80, and water or saline. It is crucial to ensure the final solution is clear and to use it immediately after preparation.
Q4: What are the expected pharmacodynamic effects to confirm target engagement in my in vivo model?
Key pharmacodynamic markers to assess this compound activity include:
-
Formation of the this compound-SUMO adduct: This covalent complex is a direct indicator of target engagement.
-
Reduction in global SUMO2/3 conjugates: A decrease in total SUMOylated proteins confirms pathway inhibition.
-
Upregulation of Type I IFN-regulated genes: Increased expression of genes like Ifnb1, Isg15, and Ddx58 in tumor tissue or peripheral blood mononuclear cells (PBMCs) indicates the desired downstream effect.
-
Increased activation of immune cells: Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) or splenocytes can show an increase in activated (e.g., CD69+, Granzyme B+) CD8+ T cells and NK cells.
Q5: Is an immunocompetent mouse model necessary to evaluate the efficacy of this compound?
The primary anti-tumor mechanism of this compound is immune-mediated. Therefore, immunocompetent syngeneic mouse models are highly recommended to observe its full therapeutic potential. Studies in immunodeficient mice (e.g., NSG mice) have shown some direct anti-leukemic activity, but the efficacy is significantly more pronounced when a functional immune system is present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth or treatment response within a dose group. | Inconsistent dosing, inaccurate tumor measurement, or inherent tumor model variability. | Ensure accurate and consistent intravenous injections. Calibrate calipers regularly for tumor measurements. Increase the number of animals per group to improve statistical power. |
| Lack of significant anti-tumor efficacy. | Suboptimal dose or schedule, tumor model resistance, or compromised immune response. | Perform a dose-response study to determine the optimal dose. Confirm that the chosen tumor model is sensitive to immune-mediated killing. Ensure the use of healthy, immunocompetent mice. In some models, efficacy is dependent on CD8+ T cells. |
| Significant weight loss or other signs of toxicity in treated animals. | On-target effects in normal tissues or vehicle-related toxicity. | Reduce the dose or dosing frequency. Always include a vehicle-only control group to rule out toxicity from the formulation. Monitor animal health closely and establish clear endpoints for euthanasia. |
| This compound precipitates out of solution during formulation or administration. | Poor solubility, incorrect solvent ratios, or temperature effects. | Ensure the use of a solubility-enhancing excipient like hpβcd. Prepare the formulation at room temperature and use it immediately. Gentle warming or sonication may aid dissolution, but be cautious of compound degradation. |
| No detectable increase in IFN-stimulated gene expression post-treatment. | Insufficient dose, incorrect timing of sample collection, or issues with RNA extraction/qPCR. | Confirm target engagement by measuring the this compound-SUMO adduct. Optimize the time point for sample collection post-dosing (e.g., 6-24 hours). Ensure high-quality RNA extraction and use validated qPCR primers. |
Quantitative Data from Preclinical In Vivo Studies
| Animal Model | Treatment Details | Key Efficacy & Pharmacodynamic Readouts | Reference |
| A20 Lymphoma (BALB/c mice) | 7.5 mg/kg this compound, IV, twice weekly | Significant tumor growth inhibition, including some complete regressions. Increased infiltration of activated CD8+ T and NK cells in tumors. | |
| MC38 Colon Adenocarcinoma (C57BL/6 mice) | 15 mg/kg this compound, IV, twice weekly | Inhibition of tumor growth, dependent on IFNAR signaling and CD8+ T cells. Increased IFNγ and Granzyme B in tumor-infiltrating CD8+ T cells. | |
| KPC Pancreatic Cancer (C57BL/6 mice) | 7.5 mg/kg this compound, retro-orbital, twice weekly | Significantly suppressed tumor growth. Enhanced proportions of activated CD8+ T cells and NK cells in peripheral blood and tumors. | |
| MOLM-14 AML (NSG mice) | Not specified | Prolonged survival and confirmed in vivo deSUMOylation activity. Efficacy was independent of an adaptive immune system in this model. |
Experimental Protocols
General In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., A20 Lymphoma)
-
Cell Culture and Tumor Inoculation:
-
Culture A20 lymphoma cells in appropriate media.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 1 x 106 cells (in 100 µL) into the flank of 6-8 week old female BALB/c mice.
-
-
Animal Monitoring and Group Allocation:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, 7.5 mg/kg this compound).
-
-
Formulation and Administration:
-
Prepare the this compound formulation (e.g., in a vehicle containing hpβcd).
-
Administer the formulation intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., twice weekly).
-
-
Efficacy and Pharmacodynamic Assessments:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, or at specified time points, collect tumors and spleens for pharmacodynamic analysis (e.g., flow cytometry for immune cell populations, Western blot for SUMO conjugates, qPCR for gene expression).
-
For survival studies, monitor animals until they reach pre-defined endpoints.
-
Pharmacodynamic Analysis of Target Engagement
-
Sample Collection: Collect tumor tissue or blood from treated and control animals at a specified time point after the final dose.
-
Western Blot for SUMO Conjugates:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Perform protein quantification (e.g., BCA assay).
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against SUMO2/3 and a loading control (e.g., GAPDH).
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection. A decrease in high molecular weight SUMO2/3 conjugates indicates pathway inhibition.
-
-
qPCR for IFN-Stimulated Genes:
-
Extract total RNA from tumor tissue or PBMCs.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for IFN-stimulated genes (e.g., Ifnb1, Isg15, Ddx58) and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control group.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits SAE, blocking protein SUMOylation and unleashing Type I IFN signaling.
General In Vivo Efficacy Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse tumor model.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical flowchart for troubleshooting the lack of in vivo efficacy with this compound.
References
- 1. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK-981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
dealing with (S)-Subasumstat-induced cytotoxicity in normal cells
Welcome to the technical support center for (S)-Subasumstat. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage potential cytotoxicity in normal cells during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as TAK-981, is a first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] It forms a covalent adduct with the SUMO protein, preventing its transfer from the SAE to the E2 conjugating enzyme, UBC9.[1][4] This action blocks the SUMOylation of a wide range of protein substrates. In cancer cells, this inhibition disrupts key cellular processes such as DNA repair, proliferation, and metastasis. Additionally, this compound can enhance the production of type I interferons, which activates an anti-tumor immune response.
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell line after treatment with this compound?
SUMOylation is a critical post-translational modification essential for numerous cellular processes in all eukaryotic cells, not just cancerous ones. These processes include the regulation of transcription, maintaining nuclear integrity, cell cycle progression, and cellular stress responses. Because SUMOylation is vital for normal cell function, its inhibition by this compound can lead to off-target cytotoxicity. The observed cell death is a likely consequence of disrupting these fundamental cellular activities.
Q3: What are the common signs of cytotoxicity I should look for in my normal cell cultures?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Noticeable changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
-
An increase in the population of floating or dead cells.
-
Induction of apoptosis or necrosis.
-
Alterations in the cell cycle profile, such as cell cycle arrest.
Q4: Are certain normal cell types more sensitive to this compound than others?
While comprehensive data on the sensitivity of all normal cell types to this compound is not yet available, the fundamental role of SUMOylation suggests that actively dividing cells may be more susceptible. For example, endothelial cells have shown impaired function and increased oxidative stress with dysregulated SUMOylation. Furthermore, hypoxia can increase SUMOylation of FADD in endothelial cells, leading to necroptosis; inhibition of SUMOylation in this context was shown to be protective. In fibroblasts, SUMOylation is important for viability and migration. The specific sensitivity of your cell line of interest should be determined empirically.
Q5: How can I reduce the cytotoxic effects of this compound on my normal cells while still studying its intended effects?
Mitigating off-target cytotoxicity is a key experimental challenge. Here are a few strategies:
-
Optimize Drug Concentration: Perform a dose-response study to identify the lowest effective concentration that elicits the desired biological effect in your target (cancer) cells while minimizing toxicity in normal cells.
-
Reduce Exposure Time: Limit the duration of treatment to the minimum time required to observe the intended effect.
-
Use a Co-culture System: If your experimental design allows, a co-culture of cancer and normal cells can provide a more physiologically relevant context to assess differential cytotoxicity.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Normal Cells
If you are observing a higher-than-expected level of cell death in your normal control cell line, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | Perform a thorough dose-response analysis to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations to identify a suitable experimental window. |
| Prolonged Exposure Time | Conduct a time-course experiment to find the earliest time point at which the desired effect is observed, which can help in minimizing off-target toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1% v/v). Always include a vehicle-only control in your experiments. |
| Cell Culture Conditions | Verify that your cell culture conditions (media, supplements, CO2 levels, temperature, and humidity) are optimal for your cell line. Sub-optimal conditions can sensitize cells to drug-induced stress. |
| Contamination | Check your cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), as this can cause cell death and confound your results. |
Guide 2: Differentiating Between Apoptosis and Necrosis
Understanding the mode of cell death can provide insights into the cytotoxic mechanism of this compound.
| Cell Death Pathway | Key Features | Recommended Assay |
| Apoptosis | Programmed cell death characterized by cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. It involves the activation of caspases. | Annexin V/Propidium Iodide (PI) staining, Caspase activity assays, TUNEL assay. |
| Necrosis | Uncontrolled cell death resulting from cellular injury, characterized by cell swelling, membrane rupture, and release of intracellular contents. | Annexin V/PI staining, Lactate dehydrogenase (LDH) release assay. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Cancer vs. Normal Cells
This table is a template for how you might present your own experimental data to compare the cytotoxic effects of this compound on a cancer cell line versus a normal cell line.
| Cell Line | Cell Type | IC50 (nM) after 48h |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| hMEC | Normal Mammary Epithelial | 500 |
| HUVEC | Normal Endothelial | 800 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Distinguishing Apoptosis and Necrosis by Annexin V/PI Staining
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic cells with compromised membranes.
Methodology:
-
Seed and treat cells with this compound as for a standard cytotoxicity experiment.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometry is then used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry to generate a DNA content histogram.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for differentiating apoptosis and necrosis.
References
Technical Support Center: (S)-Subasumstat Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring (S)-Subasumstat target engagement in tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2] It covalently binds to the small ubiquitin-like modifier (SUMO) protein, forming a Subasumstat-SUMO adduct.[3][4][5] This adduct formation prevents the transfer of SUMO from the SAE to the SUMO-conjugating enzyme UBC9, thereby inhibiting the downstream SUMOylation of various protein substrates. Inhibition of SUMOylation can enhance the production of type I interferons (IFN-I), leading to the activation of innate and adaptive immune responses against tumors.
Q2: How can I measure this compound target engagement in tissue samples?
Target engagement of this compound in tissues can be assessed through several methods:
-
Detection of the Subasumstat-SUMO Adduct: This is a direct measure of target engagement. Since Subasumstat forms a covalent adduct with SUMO, specific antibodies that recognize this adduct can be used.
-
Measurement of SUMO2/3 Conjugates: Inhibition of SAE by Subasumstat leads to a decrease in the levels of SUMO2/3-conjugated proteins. This can be measured as a downstream pharmacodynamic biomarker of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of the target protein upon ligand binding.
Q3: What are the recommended assays for measuring target engagement in tissues?
Based on preclinical and clinical studies, the following assays are recommended:
-
Immunohistochemistry (IHC): Ideal for visualizing the Subasumstat-SUMO adduct and changes in SUMO2/3 conjugates within the tissue microenvironment.
-
Western Blotting: A quantitative method to measure the levels of Subasumstat-SUMO adduct and SUMO2/3 conjugates in tissue lysates.
-
Quantitative Mass Spectrometry: A highly sensitive and specific method for quantifying the occupancy of Subasumstat on its target.
Troubleshooting Guides
Immunohistochemistry (IHC)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Background Staining | - Insufficient blocking- Primary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., 5% BSA or serum).- Titrate the primary antibody to the optimal concentration.- Increase the number and duration of wash steps. |
| No/Weak Signal | - Inactive primary antibody- Inefficient antigen retrieval- Low target expression | - Use a new aliquot of the primary antibody and ensure proper storage.- Optimize the antigen retrieval method (heat-induced or enzyme-induced).- Use a positive control tissue known to express the target. |
| Non-specific Staining | - Cross-reactivity of primary or secondary antibody- Endogenous peroxidase/phosphatase activity | - Run a negative control with isotype control antibody.- Include a quenching step for endogenous enzymes (e.g., hydrogen peroxide for peroxidase). |
Western Blotting
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Multiple Non-specific Bands | - Primary antibody concentration too high- Contamination of the sample | - Reduce the primary antibody concentration.- Ensure proper sample preparation and use protease/phosphatase inhibitors. |
| Weak or No Signal | - Insufficient protein loading- Poor antibody-antigen binding- Inefficient protein transfer | - Increase the amount of protein loaded per lane.- Optimize antibody incubation time and temperature.- Verify transfer efficiency using a prestained protein ladder or Ponceau S staining. |
| High Background | - Insufficient blocking- Membrane dried out | - Increase blocking time or use a different blocking agent.- Ensure the membrane remains moist throughout the procedure. |
Experimental Protocols
Immunohistochemistry (IHC) for Subasumstat-SUMO Adduct and SUMO2/3 Conjugates
This protocol is adapted from pharmacodynamic assays used in clinical trials of Subasumstat.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Anti-Subasumstat-SUMO adduct specific antibody
-
Anti-SUMO2/3 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Antigen retrieval solution (e.g., 10mM Tris with 1mM EDTA, pH 9.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95°C for 45 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (anti-Subasumstat-SUMO adduct or anti-SUMO2/3) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Western Blotting for SUMO2/3 Conjugates
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and SUMO protease inhibitors like N-ethylmaleimide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Anti-SUMO2/3 antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Tissue Lysis:
-
Homogenize frozen tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with anti-SUMO2/3 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the membrane and apply ECL detection reagent.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
| Parameter | Assay | Tissue/Cell Type | Observation | Reference |
| Target Engagement | IHC | Skin and Tumor Biopsies | Dose-dependent increase in Subasumstat-SUMO adduct formation. | |
| SUMOylation Inhibition | IHC | Skin and Tumor Biopsies | Dose-dependent decrease in SUMO2/3 conjugates at doses ≥60 mg. | |
| Target Engagement | Flow Cytometry | Peripheral Blood Lymphocytes | Rapid (within 1 hour) and robust (persisting for at least 8 hours) adduct formation. |
Visualizations
Caption: this compound inhibits the SUMOylation pathway.
Caption: Immunohistochemistry workflow for target engagement.
Caption: Troubleshooting logic for IHC and Western Blotting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to (S)-Subasumstat in cancer cells
Welcome to the technical support center for (S)-Subasumstat (TAK-981). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cancer cells and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE).[1][2][3] It forms a covalent adduct with SUMO proteins within the catalytic site of SAE, preventing the transfer of SUMO to the E2 conjugating enzyme Ubc9.[4][5] This inhibition of the SUMOylation cascade leads to two primary anti-cancer effects:
-
Direct effects on tumor cells: Inhibition of SUMOylation can disrupt essential cellular processes in cancer cells that are often hyper-dependent on this pathway, including DNA repair, cell cycle progression, and survival. This can lead to G2/M cell cycle arrest and mitotic failure.
-
Immune activation: A key mechanism is the induction of a Type I Interferon (IFN-I) response. By inhibiting SUMOylation, which normally suppresses IFN-I signaling, Subasumstat activates innate and adaptive immune responses, leading to the maturation and activation of dendritic cells, NK cells, and T cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While research into specific resistance mechanisms to this compound is ongoing, potential mechanisms can be inferred from its mode of action. A genome-wide CRISPR-Cas9 screen in Diffuse Large B-cell Lymphoma (DLBCL) cells has identified that loss of function in the following pathways may contribute to resistance:
-
NFκB pathway
-
TP53 pathway
-
DNA damage response pathways
-
Centromere/telomere maintenance pathways
Alterations in these pathways may allow cancer cells to bypass the cell cycle arrest or apoptotic signals induced by Subasumstat. Additionally, alterations in the IFN-I signaling pathway could also theoretically confer resistance to the immune-mediated effects of the drug.
Q3: How can I overcome resistance to this compound in my experiments?
Several strategies can be explored to overcome resistance:
-
Combination Therapy: This is a promising approach. Combining this compound with other anti-cancer agents can create synthetic lethality.
-
Proteasome Inhibitors (e.g., Carfilzomib): In multiple myeloma, Subasumstat has shown synergy with proteasome inhibitors, even in resistant cell lines. This combination enhances proteotoxic and genotoxic stress.
-
Checkpoint Inhibitors (e.g., anti-PD-1): Since Subasumstat enhances anti-tumor immunity via IFN-I signaling, combining it with checkpoint inhibitors like pembrolizumab can be effective. This combination has shown promising anti-tumor activity in non-small-cell lung cancer (NSCLC) and microsatellite-stable colorectal cancer (MSS-CRC).
-
Monoclonal Antibodies (e.g., Rituximab): Subasumstat can potentiate the activity of tumor-targeting monoclonal antibodies by enhancing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) through the activation of NK cells and macrophages.
-
-
Modulation of Resistance Pathways: If resistance is linked to specific pathway alterations (e.g., NFκB, TP53), consider using targeted inhibitors for those pathways in combination with Subasumstat.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| High variability in experimental results | Cell line heterogeneity; Inconsistent drug preparation; Variable assay conditions. | 1. Perform single-cell cloning to ensure a homogenous cell population.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Loss of drug activity over time | Improper storage of this compound stock solution; Repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.2. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. |
| Unexpected cytotoxicity in control cells | Off-target effects at high concentrations; Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal concentration range.2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the threshold for toxicity in your cell line. |
| No induction of Type I IFN response | Cell line may have defects in the IFN signaling pathway; Insufficient drug concentration or treatment duration. | 1. Verify the integrity of the IFN signaling pathway in your cell line using a known IFN-I inducer.2. Perform a time-course and dose-response experiment to optimize Subasumstat treatment for IFN-I induction.3. Analyze the expression of key IFN-stimulated genes (ISGs) such as ISG15, DDX58, and ISG56 via qPCR. |
| Lack of synergy in combination therapy | Suboptimal dosing schedule or ratio; Antagonistic drug interaction in the specific cell line context. | 1. Perform a matrix of dose combinations to identify synergistic ratios (e.g., using the Chou-Talalay method).2. Stagger the administration of the two drugs to determine the optimal treatment schedule. |
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound (TAK-981)
| Clinical Trial ID | Phase | Conditions | Key Findings | Reference |
| NCT03648372 | I/II | Advanced/Metastatic Solid Tumors, Relapsed/Refractory Hematologic Malignancies | Recommended Phase II dose: 90 mg twice weekly. 3 partial responses and 26 stable diseases were observed. Manageable safety profile. | |
| NCT04381650 | Ib | Advanced Solid Tumors (NSCLC, MSS-CRC) | Combination with pembrolizumab showed a favorable safety profile and promising anti-tumor activity. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity on Cancer Cell Proliferation
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the existing medium from the cells and add the 2X drug solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for SUMOylation Inhibition
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SUMO2/3 overnight at 4°C. This will detect both free SUMO2/3 and SUMO2/3-conjugated proteins, which appear as a high-molecular-weight smear.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the high-molecular-weight smear and an increase in the band corresponding to free SUMO2/3 indicate successful SUMOylation inhibition.
Protocol 3: qPCR for Type I Interferon Response
-
Cell Treatment and RNA Extraction: Treat cells with this compound. At the desired time points, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for IFN-stimulated genes (e.g., ISG15, DDX58, ISG56) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: Mechanism of this compound action on the SUMOylation pathway.
Caption: Workflow for addressing this compound resistance.
References
- 1. A first-in-human study of the SUMOylation Inhibitor Subasumstat in patients with advanced/metastatic solid tumors or relapsed/refractory hematologic malignancies [healthpartners.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Subasumstat | C25H28ClN5O5S2 | CID 118628567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
long-term storage and handling of (S)-Subasumstat
Welcome to the technical support center for (S)-Subasumstat (also known as TAK-981). This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the long-term storage, handling, and experimental use of this potent and selective SUMOylation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, selective small molecule inhibitor of the SUMO-activating enzyme (SAE). It functions by forming a covalent adduct with SUMO proteins at the SAE active site. This action prevents the transfer of SUMO proteins to the sole E2 conjugating enzyme, UBC9, thereby inhibiting the downstream SUMOylation of target proteins.[1][2][3] A key consequence of inhibiting the SUMOylation pathway is the increased production of type I interferons (IFN-I), which can activate both innate and adaptive immune responses.[4]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound in its solid form should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal. Stock solutions of this compound, typically prepared in DMSO, can be stored at 0-4°C for short periods (days to weeks) or at -20°C for longer-term storage (up to one month). For storage extending up to six months, -80°C is recommended.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. If you encounter solubility issues, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.
Q4: Is this compound stable in aqueous solutions?
This compound is insoluble in water. For in vivo experiments, it is typically formulated in a vehicle solution immediately before use. A common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare these working solutions fresh for each experiment to ensure stability and efficacy.
Q5: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for the SUMO-activating enzyme (SAE). It shows significantly less activity against the analogous ubiquitin-activating enzyme (UAE) and NEDD8-activating enzyme (NAE). However, as with any potent inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is advisable to perform dose-response experiments to determine the optimal concentration that provides maximal SUMOylation inhibition with minimal off-target effects.
Troubleshooting Guides
Inconsistent Experimental Results
| Potential Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound | Improper storage of the solid compound or stock solution, leading to degradation. | Always store the compound and its solutions at the recommended temperatures and protect from light. Prepare fresh stock solutions regularly. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. | |
| Use of old or wet DMSO for preparing stock solutions. | Use fresh, anhydrous DMSO to ensure complete dissolution and stability. | |
| High cell toxicity or unexpected phenotypes | Concentration of this compound is too high, leading to off-target effects or excessive pathway inhibition. | Perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions. |
| The solvent (DMSO) concentration is toxic to the cells. | Ensure the final DMSO concentration in your cell culture medium is below the toxic level for your cells (typically <0.5%). | |
| Variability between experiments | Inconsistent preparation of working solutions. | Prepare fresh working solutions for each experiment from a well-maintained stock solution. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. |
Western Blotting for SUMOylation
| Potential Issue | Possible Cause | Recommended Solution |
| No detectable change in SUMOylated protein levels | Insufficient inhibition of SUMOylation. | Increase the concentration of this compound or the incubation time. Confirm the activity of your compound with a positive control. |
| Rapid de-SUMOylation during sample preparation. | Lyse cells in a buffer containing a SUMO protease inhibitor, such as N-ethylmaleimide (NEM). Lysis under strongly denaturing conditions (e.g., with SDS) can also help preserve SUMOylation. | |
| High background or non-specific bands | Antibody cross-reactivity or issues with the western blot protocol. | Optimize your western blot protocol, including antibody concentrations and washing steps. Use a high-quality, specific antibody for SUMO proteins. |
Data Presentation
Storage and Stability of this compound
| Form | Solvent | Temperature | Duration | Notes |
| Solid | N/A | 0-4°C | Short-term (days to weeks) | Dry and dark conditions are essential. |
| -20°C | Long-term (months to years) | |||
| Stock Solution | DMSO | 0-4°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use fresh, anhydrous DMSO. | ||
| -80°C | Up to 6 months | |||
| In Human Plasma | N/A | 4°C | At least 24 hours | Quantitative stability data available. |
| -20°C | At least 215 days | |||
| -70°C | At least 552 days |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound stock solution in DMSO
-
96-well flat-bottom plates
-
Your cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Administration of this compound
This protocol provides a general guideline for the administration of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle components: DMSO, PEG300, Tween-80, Saline
-
Syringes and needles for intravenous or subcutaneous injection
-
Tumor-bearing mice
Procedure:
-
Animal Model: Establish your tumor xenograft model according to your institution's approved animal care and use protocols. For example, subcutaneous injection of cancer cells into syngeneic or immunodeficient mice.
-
Formulation Preparation: Prepare the this compound formulation immediately before use. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure the final solution is clear and homogenous.
-
Dosing: The dosage and administration schedule will depend on the specific animal model and experimental goals. A previously reported dosing regimen is 7.5 mg/kg administered intravenously twice weekly.
-
Administration: Administer the prepared formulation to the mice via the desired route (e.g., intravenous, subcutaneous).
-
Monitoring: Monitor the tumor growth and the general health of the animals regularly. Measure tumor volume with calipers and monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: The SUMOylation Pathway and Inhibition by this compound.
References
- 1. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-Tumor Efficacy of (S)-Subasumstat: A Comparative Guide
(S)-Subasumstat (also known as TAK-981) is a first-in-class, selective small molecule inhibitor of the SUMO-activating enzyme (SAE). Its mechanism of action, which involves the blockade of SUMOylation, leads to an increase in type I interferon (IFN-I) signaling. This, in turn, activates both innate and adaptive anti-tumor immune responses. This guide provides a comparative overview of the in vivo anti-tumor effects of this compound across various preclinical cancer models, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound's anti-tumor activity stems from a dual mechanism. By inhibiting the SAE, it prevents the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to their targets, a process crucial for various cellular functions in cancer cells, including proliferation and survival.[1][2] This direct effect on tumor cells is complemented by a potent immunomodulatory effect. The inhibition of SUMOylation lifts the suppression of the type I interferon pathway, leading to the production of IFN-I.[3][4] This cytokine plays a pivotal role in activating dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes, thereby mounting a robust anti-tumor immune response.[5]
dot
Figure 1. Mechanism of action of this compound.
Comparative In Vivo Efficacy of this compound
The anti-tumor effects of this compound have been evaluated in various syngeneic and xenograft mouse models, both as a monotherapy and in combination with other anti-cancer agents.
Monotherapy Studies
In immunocompetent mouse models, this compound has demonstrated significant anti-tumor activity.
| Tumor Model | Mouse Strain | This compound Dose | Key Findings | Reference |
| A20 Lymphoma | BALB/c | 7.5 mg/kg, twice weekly | Significant tumor growth inhibition; 2 complete regressions observed. | |
| KPC3 Pancreatic | C57BL/6 | 7.5 mg/kg, twice weekly | Reduced tumor burden. | |
| C1498 AML | Syngeneic | 7.5 mg/kg, three times a week | Significantly reduced leukemic burden. |
Combination Therapy Studies
The immunomodulatory effects of this compound make it a promising candidate for combination therapies.
| Tumor Model | Combination Agent | This compound Dose | Key Findings | Reference |
| OCI-Ly10 Lymphoma Xenograft | Rituximab | Not specified | Complete and durable elimination of palpable tumors. | |
| TMD8 Lymphoma Xenograft | Rituximab | Not specified | Induced tumor regression and extended survival. | |
| PHTX-166L DLBCL Xenograft | Rituximab | Not specified | Synergistic tumor growth inhibition, including one complete response. | |
| A20 Lymphoma (hCD38 expressing) | Daratumumab | Not specified | Significantly extended survival compared to single agents. | |
| Acute Myeloid Leukemia (PDX) | 5-azacytidine | Not specified | More efficient at decreasing tumor burden in spleen and bone marrow compared to monotherapy. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and comparison.
A20 Syngeneic Lymphoma Model
-
Cell Line: A20 murine B-cell lymphoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 1 x 10^6 A20 cells were injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were treated with this compound (7.5 mg/kg) administered intravenously twice a week for two weeks.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint Analysis: Tumor growth inhibition was the primary endpoint. At the end of the study, tumors were harvested for further analysis, including flow cytometry of immune cell infiltrates.
dot
Figure 2. Experimental workflow for the A20 lymphoma model.
OCI-Ly10 Lymphoma Xenograft Model with Rituximab
-
Cell Line: OCI-Ly10 human diffuse large B-cell lymphoma cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: OCI-Ly10 cells were implanted subcutaneously.
-
Treatment: Mice were treated with this compound and/or rituximab. Specific dosing and scheduling were not detailed in the referenced abstract but combination treatment was administered.
-
Tumor Measurement: Tumor growth was monitored regularly.
-
Endpoint Analysis: The primary outcome was tumor growth inhibition and complete response rates.
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model with 5-azacytidine
-
Animal Model: NOD-SCID-gammaIL2Rnull (NSG) mice.
-
Tumor Implantation: Patient-derived AML cells were injected intravenously.
-
Treatment: Mice were treated with this compound and/or 5-azacytidine.
-
Endpoint Analysis: The primary endpoints were tumor burden in the spleen and bone marrow, which were assessed at the end of the study.
Conclusion
This compound demonstrates significant in vivo anti-tumor efficacy across a range of preclinical cancer models, both as a monotherapy and in combination with standard-of-care agents. Its ability to directly target cancer cells and to stimulate a potent anti-tumor immune response through the type I interferon pathway underscores its potential as a novel cancer therapeutic. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug developers in the field of oncology. Further investigation into optimal combination strategies and patient selection biomarkers will be crucial for the clinical development of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 5. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SUMOylation Inhibitors in Cancer Research: (S)-Subasumstat vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. This has led to the development of inhibitors targeting the SUMOylation pathway as a promising anti-cancer strategy. This guide provides an objective comparison of the first-in-class clinical candidate (S)-Subasumstat (TAK-981) with other notable SUMOylation inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Introduction to SUMOylation and Its Role in Cancer
SUMOylation is a dynamic and reversible process involving the covalent attachment of SUMO proteins to target substrates. This enzymatic cascade is initiated by the E1 activating enzyme (SAE1/SAE2), followed by conjugation by the E2 enzyme (Ubc9), and often facilitated by E3 ligases. De-SUMOylation is carried out by SUMO-specific proteases (SENPs).[1]
In cancer, SUMOylation impacts a wide array of hallmark processes, including cell cycle progression, DNA damage repair, signal transduction, and the regulation of oncogenes and tumor suppressors.[2][3] Dysregulation of the SUMO pathway has been linked to tumorigenesis and therapy resistance in various cancers, making it an attractive target for therapeutic intervention.[2]
Comparative Analysis of SUMOylation Inhibitors
This guide focuses on a comparative analysis of this compound against other well-characterized SUMOylation inhibitors: 2-D08, Ginkgolic Acid, and Anacardic Acid.
This compound (TAK-981) is a first-in-class, selective, and potent small molecule inhibitor of the SUMO-activating enzyme (SAE).[4] It is currently in clinical development for the treatment of both solid tumors and hematologic malignancies.
2-D08 is a cell-permeable trihydroxyflavone that acts as a mechanistically unique inhibitor of protein SUMOylation by preventing the transfer of SUMO from the E2 conjugating enzyme, Ubc9, to the substrate. It has also been identified as a potent inhibitor of Axl kinase.
Ginkgolic Acid and its analog Anacardic Acid are natural products that inhibit the SUMO E1 activating enzyme by blocking the formation of the E1-SUMO intermediate.
Data Presentation
The following tables summarize the quantitative data on the efficacy of these inhibitors from various preclinical studies.
Table 1: In Vitro Inhibition of SUMOylation
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference(s) |
| This compound (TAK-981) | SAE1/SAE2 | Cellular Thermal Shift Assay | Endogenous | EC50: 0.063 µM | |
| 2-D08 | Ubc9 | In vitro SUMOylation | RanGAP1 | ~6.0 µM | |
| Ginkgolic Acid | SAE1/SAE2 | In vitro SUMOylation | RanGAP1 | 3.0 µM | |
| Anacardic Acid | SAE1/SAE2 | In vitro SUMOylation | RanGAP1 | 2.2 µM |
Table 2: In Vitro Anti-Cancer Activity (Cell Viability)
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / % Inhibition | Reference(s) |
| This compound (TAK-981) | OCI-AML3 (AML) | Cell Viability Assay | IC50: ~10 nM | |
| This compound (TAK-981) | HCT-116 (Colorectal) | Not Specified | EC50: 0.063 µM | |
| 2-D08 | AML Cell Lines | Cell Viability Assay | Significant suppression | |
| Ginkgolic Acid | Tca8113 (OSCC) | CCK-8 | ~5 µM (31.23% inhibition) | |
| Ginkgolic Acid | Cal-27 (OSCC) | CCK-8 | ~5 µM (31.13% inhibition) | |
| Anacardic Acid | MDA-MB-231 (Breast) | Not Specified | IC50: 8.2 µM | |
| Anacardic Acid | PC3 (Prostate) | Not Specified | IC50: 10.77 µM |
Table 3: In Vivo Efficacy in Preclinical Cancer Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound (TAK-981) | Syngeneic A20 Lymphoma | Lymphoma | 7.5 mg/kg, IV | Tumor regression, dependent on IFN1 signaling and CD8+ T cells. | |
| This compound (TAK-981) | Orthotopic PDAC | Pancreatic Cancer | Not Specified | Increased survival in wild-type mice (T-cell dependent). | |
| This compound (TAK-981) | AML Xenograft (THP-1) | AML | Not Specified | Anti-leukemic effect in vivo. | |
| 2-D08 | Tumor Xenografts | Not Specified | Not Specified | Antiproliferative properties. | |
| Ginkgolic Acid | OSCC Xenograft | Oral Squamous Cell Carcinoma | Not Specified | Reduced tumor progression. | |
| Anacardic Acid | Not Specified | Not Specified | Not Specified | Reduces tumor growth in mice. |
Signaling Pathways and Experimental Workflows
SUMOylation Signaling Pathway
The SUMOylation cascade is a highly regulated process essential for maintaining cellular homeostasis. Its dysregulation is a key factor in cancer development and progression.
Caption: The SUMOylation pathway and points of intervention by key inhibitors.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating SUMOylation inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-cancer activity.
Caption: A generalized workflow for the preclinical evaluation of SUMOylation inhibitors.
Experimental Protocols
In Vitro SUMOylation Assay
This assay is used to determine the direct inhibitory effect of a compound on the SUMOylation enzymatic cascade.
Materials:
-
Recombinant SUMO-1 or SUMO-2/3 proteins
-
Recombinant E1 (SAE1/SAE2) and E2 (Ubc9) enzymes
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mg/mL BSA, 5 mM DTT)
-
Test inhibitor compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SUMO and anti-substrate antibodies
Procedure:
-
Prepare a reaction mixture containing the SUMO protein, E1 and E2 enzymes, and the substrate protein in the SUMOylation reaction buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using antibodies against the substrate protein to detect the unmodified and SUMOylated forms. The appearance of a higher molecular weight band corresponding to the SUMO-conjugated substrate indicates SUMOylation.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a SUMOylation inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Test inhibitor compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
-
Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of the inhibitor.
Conclusion
This compound (TAK-981) represents a significant advancement in the field of SUMOylation inhibition, demonstrating potent and selective activity in preclinical models and promising early clinical data. Its mechanism of action, targeting the E1 activating enzyme, effectively shuts down the entire SUMOylation cascade. Compared to earlier-generation and natural product-derived inhibitors like 2-D08, Ginkgolic Acid, and Anacardic Acid, this compound exhibits superior potency, with efficacy in the nanomolar range in cellular assays.
While direct head-to-head comparative studies are limited, the available data suggests that this compound's favorable pharmacological profile makes it a compelling candidate for further clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the SUMOylation pathway in cancer. The continued exploration of these inhibitors will undoubtedly provide valuable insights into cancer biology and may lead to novel and effective therapeutic strategies.
References
- 1. The post-translational modification, SUMOylation, and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Targeting the SUMO Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Subasumstat (TAK-981): A First-in-Class SUMOylation Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Subasumstat, also known as TAK-981, is a first-in-class, selective, small-molecule inhibitor of the SUMO-activating enzyme (SAE). This guide provides a comprehensive comparative analysis of Subasumstat's performance as a monotherapy and in combination with other anti-cancer agents across various preclinical and clinical settings. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanism of action of this novel investigational agent.
Executive Summary
Subasumstat represents a novel therapeutic approach by targeting the SUMOylation pathway, a critical post-translational modification process often dysregulated in cancer. The inhibition of SAE by Subasumstat leads to a dual anti-tumor effect:
-
Direct Cancer Cell Inhibition: By disrupting SUMOylation-dependent processes, Subasumstat induces cell cycle arrest, DNA damage, and apoptosis in cancer cells.
-
Immune System Activation: Subasumstat stimulates the production of type I interferons (IFN-I), key signaling molecules that activate both innate and adaptive anti-tumor immunity.
This guide summarizes the key preclinical and clinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action
Subasumstat covalently binds to the SUMO protein when it is in complex with the SUMO-activating enzyme (SAE), forming a Subasumstat-SUMO adduct.[1][2] This adduct prevents the transfer of SUMO from SAE to the SUMO-conjugating enzyme UBC9, thereby inhibiting the entire SUMOylation cascade.[1][2] This blockade of SUMOylation has two major downstream consequences: disruption of cancer cell homeostasis and activation of an anti-tumor immune response.
Signaling Pathway of Subasumstat (TAK-981)
Caption: Mechanism of Action of Subasumstat (TAK-981).
Comparative Performance Data
In Vitro Efficacy: Monotherapy
Subasumstat has demonstrated potent anti-proliferative activity across a range of cancer cell lines with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | ~10 | [3] |
| VAL | Diffuse Large B-cell Lymphoma | ~10 | |
| U-2932 | Diffuse Large B-cell Lymphoma | ~10 | |
| SU-DHL10 | Diffuse Large B-cell Lymphoma | ~10 | |
| HCT-116 | Colorectal Carcinoma | 63 | |
| MiaPaCa2 | Pancreatic Ductal Adenocarcinoma | Potent (nanomolar range) | |
| PatuT | Pancreatic Ductal Adenocarcinoma | Potent (nanomolar range) | |
| HPAF | Pancreatic Ductal Adenocarcinoma | Potent (nanomolar range) | |
| THP-1 | Acute Myeloid Leukemia | Potent (nanomolar range) | |
| U937 | Acute Myeloid Leukemia | Potent (nanomolar range) |
Preclinical In Vivo Efficacy: Monotherapy vs. Combination Therapy
In vivo studies in xenograft and syngeneic mouse models have shown that Subasumstat has significant anti-tumor activity, which is often enhanced when used in combination with other agents.
| Cancer Model | Treatment | Key Efficacy Readout | Reference |
| A20 Lymphoma (syngeneic) | Subasumstat (7.5 mg/kg) | Tumor growth inhibition, including complete regressions | |
| KPC PDAC (syngeneic) | Subasumstat (7.5 mg/kg) | Significant suppression of tumor growth | |
| DLBCL (xenograft) | Subasumstat (7.5 mg/kg) | Resolution of flank tumors and improved survival | |
| AML (xenograft) | Subasumstat (15 mg/kg) | Limited tumor progression and extended survival | |
| AML (xenograft) | Subasumstat + 5-azacytidine | Higher anti-leukemic effect than monotherapies | |
| CD20+ Lymphoma (xenograft) | Subasumstat + Rituximab | Enhanced antitumor activity | |
| Solid Tumors (syngeneic) | Subasumstat + anti-PD-1 | Synergistic tumor growth inhibition |
Clinical Efficacy and Safety (Phase 1/2 Study - NCT03648372)
The first-in-human Phase 1/2 study of Subasumstat enrolled patients with advanced solid tumors and relapsed/refractory hematologic malignancies.
| Parameter | Finding | Reference |
| Recommended Phase 2 Dose (RP2D) | 90 mg twice weekly (BIW) | |
| Maximum Tolerated Dose (MTD) | 120 mg BIW | |
| Common Adverse Events (≥20%) | Fatigue (42.1%), nausea (39.5%), headache (31.6%), diarrhea (28.9%), pyrexia (27.6%) | |
| Dose-Limiting Toxicities | Grade 3 ALT/AST elevation, pneumonitis, stomatitis, cognitive disturbance | |
| Preliminary Efficacy (Monotherapy) | 3 partial responses and 26 stable diseases in 109 patients | |
| Preliminary Efficacy (Combination with Rituximab in NHL) | Overall response rate of 27.6% (2 complete responses, 6 partial responses) in 29 evaluable patients | |
| Preliminary Efficacy (Combination with Pembrolizumab in Solid Tumors) | Partial responses observed at ≥40 mg dose levels in NSCLC and MSS-CRC patients |
Experimental Protocols
In Vitro SUMOylation Inhibition Assay
This assay is designed to measure the ability of Subasumstat to inhibit the SUMO-activating enzyme (SAE) in a cellular context.
Workflow for In Vitro SUMOylation Inhibition Assay
Caption: Workflow for assessing in vitro SUMOylation inhibition.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., HCT-116) in appropriate culture vessels and allow them to adhere. Treat the cells with a dose range of Subasumstat or vehicle control for a specified period (e.g., 4 hours).
-
Cell Lysis: To prevent de-SUMOylation, lyse the cells directly in a denaturing lysis buffer (e.g., 0.15 M Tris-HCl pH 6.7, 5% SDS, 30% glycerol).
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with loading buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for SUMO1 or SUMO2/3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the reduction in the smear of high molecular weight SUMO-conjugated proteins in Subasumstat-treated samples compared to the vehicle control.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of Subasumstat in a mouse xenograft model.
Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo xenograft efficacy study.
Detailed Methodology:
-
Animal Models and Cell Implantation: Utilize appropriate mouse strains (e.g., BALB/c for syngeneic models, immunodeficient mice for xenografts). Subcutaneously implant a suspension of cancer cells (e.g., 1x10^6 A20 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, Subasumstat monotherapy, combination therapy).
-
Treatment Administration: Prepare Subasumstat for intravenous (IV) or intraperitoneal (IP) administration at the desired dose (e.g., 7.5 mg/kg). Administer the treatments according to the planned schedule (e.g., twice weekly).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predefined endpoint), euthanize the mice and harvest the tumors and other relevant tissues (e.g., spleen, lymph nodes). Process the tissues for pharmacodynamic analyses such as immunohistochemistry (IHC) for SUMOylation markers or flow cytometry for immune cell infiltration.
-
Data Analysis: Statistically analyze the differences in tumor growth inhibition and overall survival between the treatment groups.
Immune Cell Profiling by Flow Cytometry
This protocol is for the analysis of immune cell populations within the tumor microenvironment following Subasumstat treatment.
Detailed Methodology:
-
Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension. This may involve mincing the tissue followed by digestion with a cocktail of enzymes such as collagenase and DNase.
-
Cell Staining:
-
Count the viable cells and resuspend them in a staining buffer (e.g., FACS buffer).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages; CD11c for dendritic cells). Include a viability dye to exclude dead cells.
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with intracellular antibodies.
-
-
Flow Cytometry Acquisition: Acquire the stained samples on a multi-color flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the proportions and activation status of different immune cell subsets within the tumors from different treatment groups.
Conclusion
Subasumstat (TAK-981) is a promising first-in-class SUMOylation inhibitor with a dual mechanism of action that combines direct anti-cancer effects with robust immune activation. Preclinical data demonstrate its potent activity as a single agent and its ability to synergize with other cancer therapies, including chemotherapy and immunotherapy. Early clinical data have established a manageable safety profile and have shown encouraging signs of anti-tumor activity in both solid and hematological malignancies. The ongoing and future clinical evaluation of Subasumstat, particularly in combination regimens, will be crucial in defining its role in the oncology treatment landscape. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects and therapeutic potential of this novel agent.
References
(S)-Subasumstat: A Comparative Guide to its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of (S)-Subasumstat (TAK-981), a first-in-class inhibitor of the SUMO-activating enzyme (SAE), with other established immunomodulatory agents, namely lenalidomide and immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the relevant signaling pathways to offer an objective assessment of this compound's performance and mechanism of action.
Executive Summary
This compound is a novel small molecule that demonstrates potent immunomodulatory activity by inhibiting the SUMOylation pathway. This leads to a robust induction of type I interferon (IFN) signaling, a critical pathway in orchestrating both innate and adaptive anti-tumor immunity.[1][2][3] In preclinical and clinical studies, Subasumstat has been shown to activate key immune effector cells, including T cells, Natural Killer (NK) cells, and dendritic cells (DCs), and to enhance the efficacy of other cancer therapies.[4][5] This guide positions this compound's effects alongside those of lenalidomide, an immunomodulatory imide drug (IMiD), and anti-PD-1 antibodies, a cornerstone of modern immunotherapy, to provide a clear perspective on its unique mechanism and potential therapeutic applications.
Data Presentation: Quantitative Comparison of Immunomodulatory Effects
The following tables summarize quantitative data on the immunomodulatory effects of this compound, lenalidomide, and anti-PD-1 checkpoint inhibitors. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: T Cell Modulation
| Parameter | This compound | Lenalidomide | Anti-PD-1 | Source |
| IFN-γ Secretion | ↑ Increase in IFN-γ-producing CD4+ T cells from 5.4% to 13.0% (in CLL patient T-cells) | ↑ ~2-fold increase in IFN-γ-producing CD4+ and CD8+ T cells | ↑ Increased percentage of IFN-γ-producing CD8+ T cells | ,, |
| T Cell Activation Markers | ↑ Increased expression of CD69 and CD38 | ↑ Increased expression of CD28, ICOS, and ICOSL | ↑ Increased percentage of activated (e.g., CD69+) CD8+ T cells | ,, |
| Regulatory T Cell (Treg) Differentiation | ↓ Decreased Treg differentiation | ↓ Inhibition of Treg proliferation and suppressor function | Variable effects reported | , |
| CD8+ T Cell Cytotoxicity | ↑ Enhanced cytotoxic function | ↑ Enhanced cytotoxic T lymphocyte (CTL) activity | ↑ Enhanced tumor cell killing | ,, |
Table 2: NK Cell Modulation
| Parameter | This compound | Lenalidomide | Anti-PD-1 | Source |
| IFN-γ Secretion | ↑ Enhanced IFN-γ secretion | ↑ Increase from ~3,700 pg/mL to ~8,320 pg/mL (with anti-CD16 stimulation) | Not a primary mechanism | , |
| NK Cell Cytotoxicity | ↑ Enhanced NK cell-mediated cytotoxicity | ↑ Enhanced NK cell-mediated cytotoxicity and ADCC | Not a primary mechanism | , |
| Activation Markers | ↑ Increased expression of CD69 | Not specified in reviewed data | Not applicable |
Table 3: Dendritic Cell (DC) and Macrophage Modulation
| Parameter | This compound | Lenalidomide | Anti-PD-1 | Source |
| DC Activation Markers | ↑ Increased expression of CD40, CD80, and CD86 | Not specified in reviewed data | Not a primary mechanism | |
| Macrophage Phagocytosis | ↑ Enhanced macrophage phagocytosis | Not specified in reviewed data | Not a primary mechanism | |
| Cytokine Secretion (by DCs) | ↑ Increased secretion of IP-10, MCP-1, MIP-1α, MIP-1β, IFN-α, IFN-β | Not specified in reviewed data | Not applicable |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro T Cell Activation and Cytokine Production Assay with this compound
Objective: To assess the effect of this compound on T cell activation and IFN-γ production in primary T cells.
Methodology:
-
T Cell Isolation: Isolate CD3+ T cells from peripheral blood mononuclear cells (PBMCs) of Chronic Lymphocytic Leukemia (CLL) patients using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
T Cell Activation: Coat 96-well plates with anti-CD3 (clone OKT3, 0.5 µg/mL) and anti-CD28 (clone CD28.2, 0.5 µg/mL) antibodies overnight at 4°C. Wash the wells with PBS before adding the T cells.
-
Treatment: Pre-treat the activated T cells with varying concentrations of this compound (e.g., 0.25 µM) or vehicle control (DMSO) for 24 hours.
-
Cytokine Analysis: After 72 hours of culture, stimulate the T cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., brefeldin A) for the final 4-6 hours.
-
Flow Cytometry: Harvest the cells and stain for surface markers (e.g., CD4, CD8) and intracellular IFN-γ using fluorochrome-conjugated antibodies. Analyze the percentage of IFN-γ-producing T cells using a flow cytometer.
In Vitro NK Cell Cytotoxicity Assay with Lenalidomide
Objective: To evaluate the effect of lenalidomide on the cytotoxic activity of NK cells against a target tumor cell line.
Methodology:
-
NK Cell Isolation: Isolate primary NK cells from healthy donor PBMCs using a negative selection kit.
-
Cell Culture and Treatment: Culture the purified NK cells in RPMI-1640 medium supplemented with 10% human serum and IL-2 (10 ng/mL). Treat the NK cells with lenalidomide (e.g., 1 µM) or vehicle control overnight.
-
Target Cell Preparation: Use a suitable target cell line (e.g., K562). Label the target cells with a fluorescent dye (e.g., Calcein-AM) for 30 minutes.
-
Co-culture: Co-culture the pre-treated NK cells (effector cells) with the labeled K562 cells (target cells) at various effector-to-target (E:T) ratios (e.g., 2:1) for 4-6 hours.
-
Cytotoxicity Measurement: Measure the release of the fluorescent dye from the lysed target cells into the supernatant using a fluorescence plate reader. Calculate the percentage of specific lysis.
In Vitro T Cell Activation Assay with Anti-PD-1 Antibody
Objective: To determine the effect of PD-1 blockade on T cell activation and cytokine production.
Methodology:
-
T Cell and APC Preparation: Isolate CD8+ T cells and antigen-presenting cells (APCs), such as dendritic cells, from PBMCs.
-
Co-culture and Stimulation: Co-culture the T cells and APCs in the presence of a specific antigen (e.g., a viral peptide to which the T cell donor is known to respond) or a polyclonal stimulus like anti-CD3/CD28 beads.
-
Treatment: Add a blocking anti-PD-1 antibody (e.g., nivolumab or pembrolizumab at 10 µg/mL) or an isotype control antibody to the co-culture.
-
Proliferation Assay: After 3-5 days, assess T cell proliferation by measuring the dilution of a proliferation dye (e.g., CFSE) by flow cytometry or by [3H]-thymidine incorporation.
-
Cytokine Analysis: Collect the culture supernatant after 48-72 hours and measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 using ELISA or a multiplex bead array.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits SAE, blocking the SUMOylation cascade and leading to increased Type I IFN and immune activation.
Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/3 and subsequent T cell and NK cell activation.
Caption: Anti-PD-1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, restoring T cell function.
Caption: General workflow for in vitro assessment of immunomodulatory agents.
Conclusion
This compound demonstrates a distinct and potent mechanism of immunomodulation centered on the inhibition of the SUMOylation pathway and subsequent induction of a type I IFN response. This leads to broad activation of both innate and adaptive immunity. While lenalidomide and anti-PD-1 therapies are established and effective immunomodulatory agents, this compound's unique mode of action presents a novel strategy to overcome resistance to existing therapies and may offer synergistic effects when used in combination. The data presented in this guide underscore the potential of this compound as a promising new agent in the field of immuno-oncology. Further head-to-head clinical studies are warranted to fully elucidate its comparative efficacy and optimal therapeutic positioning.
References
Validating the Synergistic Effect of (S)-Subasumstat with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Subasumstat (TAK-981) is a first-in-class, selective inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE). Emerging preclinical and clinical evidence strongly supports a synergistic anti-tumor effect when this compound is combined with various immunotherapies. This guide provides an objective comparison of the performance of this compound in combination therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound's primary mechanism of action involves the inhibition of the SUMOylation cascade, a critical post-translational modification process. This inhibition leads to the induction of a Type I Interferon (IFN-I) response, which in turn stimulates both the innate and adaptive immune systems to recognize and eliminate cancer cells.[1][2][3]
When combined with immunotherapies such as checkpoint inhibitors (e.g., anti-PD-1 antibodies), this compound potentiates their anti-tumor activity. The enhanced IFN-I signaling within the tumor microenvironment leads to increased antigen presentation, maturation of dendritic cells, and enhanced infiltration and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells.[1][4]
Preclinical Evidence: Synergistic Anti-Tumor Efficacy
In vivo studies utilizing syngeneic mouse models have demonstrated the potent synergistic effects of combining this compound with immunotherapy.
Tumor Growth Inhibition in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Metric | Result | Reference |
| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | Survival | Improved survival compared to monotherapy | |
| MC38 (Colon Adenocarcinoma) | This compound + anti-PD-1 | Survival | Improved survival compared to monotherapy | |
| MC38 (Colon Adenocarcinoma) | This compound + anti-CTLA-4 | Survival | Improved survival compared to monotherapy | |
| A20 (B-cell Lymphoma) | This compound | Tumor Growth Inhibition | Dependent on IFN-I signaling and CD8+ T cells | |
| KPC3 (Pancreatic Cancer) | This compound | Tumor Burden | Reduced tumor burden | |
| TMD8 (DLBCL Xenograft) | This compound + Rituximab | Tumor Growth | Induced tumor regression and extended survival | |
| PHTX-166L (Primary DLBCL Xenograft) | This compound + Rituximab | Tumor Growth Inhibition | Synergistic tumor growth inhibition (1 CR out of 6 mice) |
Enhanced Immune Cell Activation
Studies have shown that the combination of this compound with immunotherapy leads to a more robust anti-tumor immune response, characterized by increased numbers and activation of key immune effector cells within the tumor microenvironment.
| Tumor Model | Treatment Group | Immune Cell Population | Effect | Reference |
| A20 (B-cell Lymphoma) | This compound | Intratumoral T and NK cells | Increased number and activation | |
| KPC3 (Pancreatic Cancer) | This compound | CD8+ T cells and NK cells | Enhanced proportions of activated cells | |
| A20 (B-cell Lymphoma) | This compound | B cells | Transient decrease in numbers |
Clinical Validation: Promising Results in Human Trials
Clinical trials are ongoing to evaluate the safety and efficacy of this compound in combination with immunotherapy in patients with advanced cancers.
Phase 1b Study: this compound + Pembrolizumab (NCT04381650)
A multicenter, dose-escalation study evaluated the combination of this compound with the anti-PD-1 antibody pembrolizumab in patients with relapsed/refractory, checkpoint inhibitor-exposed non-squamous non-small-cell lung cancer (NSCLC) and microsatellite-stable colorectal cancer (MSS-CRC).
| Metric | Result | Reference |
| Safety Profile | Favorable and manageable | |
| Anti-Tumor Activity | Promising, with partial responses observed at ≥40 mg dose levels | |
| Pharmacodynamics | Target engagement, SUMOylation inhibition, and increased IFN-I signaling confirmed |
Phase 1/2 Study: this compound + Rituximab (NCT04074330)
This study is evaluating the combination of this compound with the anti-CD20 antibody rituximab in patients with relapsed/refractory non-Hodgkin lymphoma. Preclinical data for this combination showed enhanced macrophage phagocytosis and NK cell cytotoxicity.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits SAE, leading to increased IFN-I production and enhanced anti-tumor immunity.
Experimental Workflow: In Vivo Synergistic Efficacy Study
Caption: Workflow for assessing the in vivo synergistic efficacy of this compound and immunotherapy.
Experimental Protocols
In Vivo Synergistic Efficacy Studies in Syngeneic Mouse Models
-
Cell Culture and Tumor Implantation: Syngeneic tumor cells (e.g., CT26, MC38) are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., ~100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, this compound alone, immunotherapy alone, combination therapy).
-
Treatment Administration: this compound is typically administered intravenously (IV) at a specified dose and schedule (e.g., 7.5 mg/kg, twice weekly). Immunotherapy antibodies (e.g., anti-PD-1) are administered intraperitoneally (IP) at their effective dose.
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored. The primary endpoints are typically tumor growth inhibition and overall survival.
Flow Cytometry for Immune Cell Profiling in Tumors
-
Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages; CD11c for dendritic cells) and activation markers (e.g., CD69, Granzyme B).
-
Data Acquisition and Analysis: Stained cells are analyzed using a multi-color flow cytometer. Gating strategies are employed to identify and quantify different immune cell populations and assess their activation status.
Western Blot for Detection of SUMOylation Inhibition
-
Protein Extraction: Protein lysates are prepared from tumor tissue or cells treated with this compound or vehicle control.
-
SDS-PAGE and Western Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody that recognizes SUMO2/3-conjugated proteins. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used.
-
Detection: The signal is detected using a chemiluminescent substrate. A decrease in the high molecular weight smear of SUMOylated proteins indicates inhibition of SUMOylation.
Comparison with Other Immunotherapy Combinations
While direct head-to-head clinical trials are limited, the mechanism of action of this compound suggests a unique advantage. Unlike combinations of two checkpoint inhibitors (e.g., anti-PD-1 and anti-CTLA-4) that primarily target T-cell regulation, this compound works upstream by activating the innate immune system and promoting an inflammatory tumor microenvironment, which can enhance the efficacy of various immunotherapies.
| Combination Therapy | Primary Mechanism of Synergy | Potential Advantages | Potential Disadvantages |
| This compound + Checkpoint Inhibitor | Induction of IFN-I signaling, enhanced antigen presentation, and activation of innate and adaptive immunity. | Broad applicability across different tumor types, potential to overcome resistance to checkpoint inhibitors. | Potential for immune-related adverse events associated with IFN-I activation. |
| Dual Checkpoint Inhibition (e.g., anti-PD-1 + anti-CTLA-4) | Non-redundant blockade of T-cell inhibitory pathways. | Demonstrated efficacy in several cancer types. | Higher incidence of immune-related adverse events compared to monotherapy. |
| Chemotherapy + Immunotherapy | Chemotherapy-induced immunogenic cell death, release of tumor antigens. | Established standard of care in some cancers. | Toxicity associated with chemotherapy. |
Conclusion
The combination of this compound with immunotherapy represents a promising strategy to enhance anti-tumor immunity and improve clinical outcomes for cancer patients. The preclinical and early clinical data strongly support the synergistic effect of this combination, driven by the unique mechanism of SUMOylation inhibition and subsequent IFN-I pathway activation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel combination across a range of malignancies and to compare its efficacy and safety profile with existing immunotherapy combination regimens.
References
- 1. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-In-Human Study of the SUMOylation Inhibitor Subasumstat in Patients with Advanced/Metastatic Solid Tumors or Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of (S)-Subasumstat in different cancer types
(S)-Subasumstat (TAK-981) is a first-in-class, selective small-molecule inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. By disrupting this pathway, Subasumstat has demonstrated potential as an anti-cancer agent through two primary mechanisms: direct disruption of tumor cell processes like DNA repair and proliferation, and stimulation of the innate and adaptive immune systems via induction of a type I interferon (IFN) response. This guide provides a comparative overview of the preclinical and clinical efficacy of Subasumstat in various cancer types, with a focus on its performance in combination with established anti-cancer agents.
Mechanism of Action: The SUMOylation Pathway
Subasumstat forms a covalent adduct with the Small Ubiquitin-like Modifier (SUMO) protein, preventing its transfer from the E1 SUMO-activating enzyme (SAE) to the E2 SUMO-conjugating enzyme (UBC9). This action effectively halts the downstream SUMOylation of a multitude of protein substrates that are crucial for cancer cell survival and progression. Furthermore, the inhibition of SUMOylation lifts a key negative regulation on the pattern recognition receptor (PRR) pathway, leading to an increased production of type I interferons, which in turn stimulates an anti-tumor immune response.
Efficacy in Hematologic Malignancies: Focus on Non-Hodgkin's Lymphoma
Subasumstat has shown promising activity in preclinical and clinical settings for Non-Hodgkin's Lymphoma (NHL), particularly when combined with the anti-CD20 monoclonal antibody, rituximab.
Preclinical Evidence: Synergistic Anti-Tumor Activity
In xenograft models of CD20+ lymphoma, the combination of Subasumstat and rituximab resulted in synergistic tumor growth inhibition, including instances of complete tumor regression. This enhanced effect is attributed to Subasumstat's ability to stimulate IFN-dependent macrophage and natural killer (NK) cell activation, thereby augmenting the antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP) mediated by rituximab[1][2].
Clinical Efficacy: Combination Therapy
A Phase I/II clinical trial (NCT04074330) evaluated Subasumstat in combination with rituximab for patients with relapsed or refractory (R/R) CD20+ NHL. The combination was found to be tolerable and demonstrated promising clinical activity[3][4][5].
| Treatment Regimen | Cancer Type | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Key Findings |
| Subasumstat + Rituximab | R/R CD20+ Non-Hodgkin's Lymphoma | Patients refractory to an anti-CD20 antibody | 27.6% (8/29 evaluable patients) | 2 patients | 6 patients | The combination showed a positive benefit-risk profile with manageable adverse events, primarily low-grade flu-like symptoms consistent with interferon pathway activation. |
| R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | First-line Follicular Lymphoma (Grade 3A) | Treatment-naive patients | ~99% | 80% | - | Standard of care, highly effective but with notable toxicity. |
| R-Bendamustine | First-line Follicular Lymphoma (Grade 3A) | Treatment-naive patients | ~96% | 87% | - | Demonstrates high efficacy with a different toxicity profile compared to R-CHOP. |
Efficacy in Solid Tumors: Focus on Non-Small Cell Lung Cancer (NSCLC)
In solid tumors, Subasumstat is being investigated for its potential to enhance the efficacy of immune checkpoint inhibitors, such as the anti-PD-1 antibody pembrolizumab.
Preclinical Rationale
Preclinical studies have indicated that Subasumstat can promote an inflammatory anti-tumor immune response by activating type I interferon signaling. This immunomodulatory effect is hypothesized to overcome resistance to checkpoint inhibitors. In syngeneic mouse models, the combination of Subasumstat with an anti-PD-1 antibody led to synergistic tumor growth inhibition and activation of CD8+ T cells and NK cells.
Clinical Efficacy: Combination Therapy
A Phase 1b study (NCT04381650) assessed the safety and preliminary efficacy of Subasumstat combined with pembrolizumab in patients with advanced, checkpoint inhibitor-exposed non-squamous NSCLC and microsatellite-stable colorectal cancer (MSS-CRC).
| Treatment Regimen | Cancer Type | Patient Population | Efficacy Outcome | Key Findings |
| Subasumstat + Pembrolizumab | Advanced Non-Squamous NSCLC and MSS-CRC | Relapsed/Refractory, CPI-Exposed | Partial Responses (PRs) observed at doses ≥40 mg. | The combination demonstrated a favorable safety profile and promising anti-tumor activity in a heavily pre-treated patient population. |
| Pembrolizumab Monotherapy | First-line NSCLC (PD-L1 TPS ≥50%) | Treatment-naive | Median OS: 20.0 monthsMedian PFS: 10.3 months | Established as a standard of care for patients with high PD-L1 expression. |
| Pembrolizumab + Chemotherapy | First-line NSCLC (PD-L1 TPS ≥50%) | Treatment-naive | Median OS: 22.54 monthsMedian PFS: 10.41 months | Offers improved progression-free survival over monotherapy, but with increased adverse events. |
Experimental Methodologies
The data presented in this guide are derived from a combination of preclinical and clinical studies. The following provides a general overview of the experimental approaches used.
Preclinical In Vivo Xenograft Studies
-
Animal Models: Immune-competent BALB/c mice and immune-compromised mouse models (e.g., NSG mice) were utilized.
-
Tumor Cell Implantation: Human lymphoma (e.g., OCI-Ly10, TMD8) or solid tumor cell lines were implanted subcutaneously or intravenously into the mice.
-
Treatment Administration: Subasumstat was typically administered intravenously (IV) at specified doses and schedules (e.g., 7.5 mg/kg twice weekly). Monoclonal antibodies like rituximab were also administered IV.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume over time. Survival was also a key endpoint. Pharmacodynamic assessments included immunophenotyping of the tumor microenvironment by flow cytometry to analyze immune cell populations.
Clinical Trial Design
-
Study Phases: The clinical data for Subasumstat are primarily from Phase I (dose-escalation to determine safety and recommended Phase 2 dose) and Phase II (evaluating preliminary efficacy in specific patient cohorts) studies.
-
Patient Population: Eligibility criteria typically included adult patients with advanced or metastatic solid tumors or relapsed/refractory hematologic malignancies who had exhausted standard therapeutic options.
-
Drug Administration: Subasumstat was administered intravenously, with various dosing schedules (e.g., once weekly or twice weekly) explored in 21-day cycles.
-
Efficacy Evaluation: Tumor responses were assessed using standard criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST) or Lugano classification for lymphomas. Key endpoints included Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Pharmacodynamic Studies: To confirm the mechanism of action in patients, pharmacodynamic analyses were conducted on peripheral blood and tumor biopsy samples to measure target engagement (formation of the Subasumstat-SUMO adduct) and downstream pathway modulation (e.g., induction of an IFN-regulated gene signature).
Summary and Future Directions
This compound has demonstrated a manageable safety profile and promising, albeit early, signs of efficacy in both hematologic and solid tumors, primarily as a combination agent. Its unique mechanism of action, which combines direct anti-tumor effects with immune system activation, provides a strong rationale for its continued development.
In Non-Hodgkin's Lymphoma , the combination of Subasumstat with rituximab shows potential for patients with relapsed/refractory disease. Further studies are needed to compare this combination with other salvage therapies and to explore its use in earlier lines of treatment.
In solid tumors , the ability of Subasumstat to enhance the activity of immune checkpoint inhibitors is a key area of investigation. The preliminary data in heavily pre-treated NSCLC patients are encouraging. Future randomized controlled trials will be crucial to definitively establish the clinical benefit of adding Subasumstat to standard immunotherapy regimens.
The development of predictive biomarkers to identify patients most likely to respond to Subasumstat therapy will also be essential for its successful clinical integration.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/II Study of Subasumstat (TAK-981) in Combination With Rituximab in Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. A Study of TAK-981 Given With Rituximab in Adults With Relapsed or Refractory CD20-Positive Non-Hodgkin Lymphoma [clin.larvol.com]
Independent Verification of (S)-Subasumstat: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for the novel SUMOylation inhibitor, (S)-Subasumstat (TAK-981), against current standard-of-care alternatives in relevant oncological indications. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent verification and further research.
Mechanism of Action: Targeting the SUMOylation Pathway
This compound is a first-in-class small molecule inhibitor of the SUMO-activating enzyme (SAE). By forming a covalent adduct with SUMO proteins, it prevents their transfer from the E1 activating enzyme (SAE) to the E2 conjugating enzyme (Ubc9). This blockade of the SUMOylation cascade leads to the accumulation of de-SUMOylated proteins, which in turn triggers a type I interferon (IFN-I) response. The upregulation of IFN-I signaling enhances both innate and adaptive anti-tumor immunity.
Caption: Mechanism of this compound action.
Clinical Trial Data Comparison
The following tables summarize the clinical trial data for this compound as a monotherapy and in combination, compared with standard-of-care treatments for similar patient populations.
This compound Monotherapy vs. Standard of Care in Advanced Solid Tumors and Lymphomas
Trial: NCT03648372 (Phase 1/2)[1][2] Patient Population: 109 patients with advanced/metastatic solid tumors (n=100) and relapsed/refractory lymphomas (n=9).
| Efficacy Endpoint | This compound (90 mg BIW) | Standard of Care (Third-line MSS-CRC) - Regorafenib or TAS-102 |
| Overall Response Rate (ORR) | 2.8% (3/109 Partial Responses) | 0%[3] |
| Disease Control Rate (DCR) | 26.6% (29/109; 3 PR + 26 SD) | 60-75%[3] |
| Median Duration of Response (mDOR) | Not Reported | Not Applicable |
| Safety Profile (Most Common Adverse Events) | This compound (All Grades) |
| Fatigue | 47% |
| Nausea | 41% |
| Diarrhea | 36% |
| Pyrexia | 36% |
Note: The comparator data for standard of care in a heavily pre-treated, mixed solid tumor population is difficult to consolidate into a single set of metrics. The data for regorafenib and TAS-102 in third-line metastatic colorectal cancer (MSS-CRC) is provided as a representative example.
This compound in Combination with Pembrolizumab vs. Standard of Care in Advanced NSCLC and MSS-CRC
Trial: NCT04381650 (Phase 1b) Patient Population: 43 patients with relapsed/refractory, CPI-exposed, non-squamous non-small-cell lung cancer (NSCLC; n=8) or microsatellite-stable colorectal cancer (MSS-CRC; n=35).
| Efficacy Endpoint | This compound + Pembrolizumab | Standard Chemotherapy (CPI-exposed NSCLC) |
| Overall Response Rate (ORR) | Partial responses observed | ~10-20% (Varies by regimen) |
| Complete Response (CR) | Not Reported | Low |
| Safety Profile (Most Common Subasumstat-Related AEs) | This compound + Pembrolizumab (All Grades) |
| Chills | 47% |
| Pyrexia | 37% |
| Fatigue | 21% |
| Anemia | 14% |
| Stomatitis | 12% |
Note: Efficacy data for standard chemotherapy in a CPI-exposed NSCLC population is limited and varies depending on the specific chemotherapy regimen used. The provided ORR is an estimate based on available literature.
This compound in Combination with Rituximab vs. Standard of Care in Relapsed/Refractory Non-Hodgkin Lymphoma
Trial: NCT04074330 (Phase 1/2) Patient Population: 29 evaluable patients with CD20-positive relapsed/refactory Non-Hodgkin Lymphoma.
| Efficacy Endpoint | This compound + Rituximab | Standard of Care (e.g., R-CHOP) in Relapsed/Refractory DLBCL |
| Overall Response Rate (ORR) | 27.6% | 20-40% |
| Complete Response (CR) | 6.9% (2/29) | Varies by regimen and patient population |
| Partial Response (PR) | 20.7% (6/29) | Varies by regimen and patient population |
| Safety Profile (Most Common AEs) | This compound + Rituximab (All Grades) |
| Pyrexia | 55% |
| Chills | 39% |
| Fatigue | 35% |
Experimental Protocols
In Vitro SUMOylation Assay
This protocol is designed to assess the ability of this compound to inhibit the SUMOylation of a target protein in a reconstituted enzymatic system.
Caption: Workflow for an in vitro SUMOylation assay.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP):
-
Recombinant human SAE1/SAE2 (E1 enzyme)
-
Recombinant human Ubc9 (E2 enzyme)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
Purified target protein
-
This compound at various concentrations or vehicle control (e.g., DMSO).
-
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system. A successful SUMOylation will result in a higher molecular weight band corresponding to the target protein conjugated with SUMO. Inhibition by this compound will be observed as a reduction or absence of this higher molecular weight band.
Quantification of Type I Interferon (IFN) Signature
This protocol describes the quantification of the IFN-I gene signature in patient samples (e.g., peripheral blood mononuclear cells - PBMCs) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Caption: Workflow for IFN signature quantification.
Detailed Methodology:
-
RNA Isolation: Isolate total RNA from patient PBMCs using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, forward and reverse primers for specific IFN-stimulated genes (ISGs) (e.g., IFI27, IFI44L, IFIT1, ISG15, RSAD2, SIGLEC1), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe). Also, include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of each ISG using the ΔΔCt method, normalizing to the housekeeping gene(s) and comparing to a baseline or control sample. An increase in the relative expression of these ISGs indicates an induction of the Type I IFN signature.
Cell-Based SUMOylation Assay
This protocol allows for the assessment of this compound's effect on protein SUMOylation within a cellular context.
Caption: Workflow for a cell-based SUMOylation assay.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing protease inhibitors and a SUMO protease inhibitor, such as N-ethylmaleimide (NEM), to preserve the SUMOylated state of proteins.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Western Blot Analysis: Wash the beads to remove non-specific binding, then elute the proteins. Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes SUMO-1 or SUMO-2/3 to detect the SUMOylated form of the target protein. The intensity of the SUMOylated band will decrease in cells treated with this compound in a dose-dependent manner if the drug is effective.
References
assessing the specificity of (S)-Subasumstat as a SUMO inhibitor
A Comprehensive Guide to the Specificity of (S)-Subasumstat as a SUMO Inhibitor
For researchers and professionals in drug development, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting therapeutic potential. This guide provides a detailed comparison of this compound (also known as TAK-981), a first-in-class SUMOylation inhibitor, with other known inhibitors of the SUMO pathway. We present quantitative data on its performance, detailed experimental protocols for specificity assessment, and visual diagrams of the relevant biological and experimental workflows.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). It functions through a mechanism-based approach where it forms a covalent adduct with SUMO proteins in the active site of SAE. This action prevents the transfer of SUMO from the E1 enzyme to the E2 conjugating enzyme, Ubc9, thereby blocking the entire downstream SUMOylation cascade.[1][2][3]
Comparative Specificity of SUMO Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other small molecule inhibitors targeting the SUMO pathway. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is assessed by comparing the IC50 for the intended target (SAE) with that for related enzymes, such as the ubiquitin-activating enzyme (UAE) and the NEDD8-activating enzyme (NAE).
| Inhibitor | Target | IC50 (nM) | Selectivity vs. UAE (IC50 in nM) | Selectivity vs. NAE (IC50 in nM) | Reference |
| This compound (TAK-981) | SAE | 0.6 | >10,000 | >10,000 | [1] |
| ML-792 | SAE (SUMO1) | 3 | >100,000 | 32,000 | [4] |
| SAE (SUMO2) | 11 | ||||
| Ginkgolic Acid | SAE | 3,000 | Not reported | Not reported | |
| Anacardic Acid | SAE | 2,200 | Not reported | Not reported | |
| 2-D08 | SUMO E2 (Ubc9) | Not a direct E1 inhibitor | Not reported | Not reported |
Note: 2-D08 inhibits SUMOylation by preventing the transfer of SUMO from the Ubc9-SUMO thioester to the substrate, rather than inhibiting the E1 enzyme directly. It also exhibits off-target effects on several kinases.
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments used to assess SUMO inhibitor performance.
In Vitro SUMOylation Assay (Gel-based)
This assay directly measures the enzymatic cascade of SUMOylation and its inhibition.
Objective: To determine the IC50 value of an inhibitor by measuring the formation of a SUMOylated substrate.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2 heterodimer)
-
Recombinant human SUMO E2 (Ubc9)
-
Recombinant SUMO protein (e.g., SUMO-1, SUMO-2)
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies: anti-substrate and anti-SUMO
Procedure:
-
Prepare a reaction mixture containing the SUMO E1 enzyme, E2 enzyme, SUMO protein, and the substrate protein in the SUMOylation reaction buffer.
-
Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO control (vehicle) should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific to the substrate protein to detect both the unmodified and the higher molecular weight SUMOylated forms.
-
Quantify the band intensities for the SUMOylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a high-throughput method to screen for inhibitors of the E1-E2 transthiolation step.
Objective: To measure the inhibition of the transfer of SUMO from the E1 enzyme to the E2 enzyme.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human SUMO E2 (Ubc9)
-
Tagged SUMO protein (e.g., biotin-SUMO)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST if E1 is GST-tagged)
-
XL665-labeled streptavidin
-
ATP
-
Assay buffer
-
Test inhibitor
-
HTRF-compatible microplate reader
Procedure:
-
Add the SUMO E1 enzyme, biotin-SUMO, and the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate to allow the formation of the E1-SUMO intermediate.
-
Add the E2 enzyme (Ubc9) to the reaction mixture and incubate to allow the transfer of SUMO from E1 to E2.
-
Stop the reaction and add the detection reagents: Europium cryptate-labeled antibody and XL665-labeled streptavidin.
-
Incubate to allow binding of the detection reagents.
-
Read the plate on an HTRF reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF signal is proportional to the amount of SUMO transferred to Ubc9. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Pathways and Processes
To further clarify the context of this compound's action and the methods to assess it, the following diagrams are provided.
Caption: The SUMOylation signaling cascade and the point of inhibition by this compound.
Caption: A generalized workflow for assessing SUMO inhibitor specificity using a gel-based assay.
References
Safety Operating Guide
Personal protective equipment for handling (S)-Subasumstat
This guide provides crucial safety and logistical information for the handling of (S)-Subasumstat, a potent and selective SUMOylation inhibitor intended for research use only.[1] Given its potent biological activity, it is imperative to handle this compound with appropriate precautions to minimize exposure risk to researchers and scientists. Although one Safety Data Sheet (SDS) has classified it as a non-hazardous substance, the standard practice for handling potent, biologically active compounds should be followed.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense in ensuring the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.[2]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[2][3] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[2] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable only for low-risk activities. Not recommended as the primary means of respiratory protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular intervals. |
| Body Protection | Disposable Coveralls | Materials such as Tyvek or microporous film (MPF) are recommended to protect against chemical splashes and dust. "Bunny suits" can offer head-to-toe protection. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. Long-sleeved seamless gowns that close in the back are required for handling hazardous drugs. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield may be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols
First Aid Measures
In the event of exposure, follow these first aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek prompt medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person and seek medical attention.
Spill Management
In case of a spill, alert others in the vicinity immediately. Use a pre-prepared spill kit designed for chemical hazards to clean the spill, working from the outside in. All materials used for the cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
PPE Doffing and Disposal: Remove PPE in the designated doffing area to prevent self-contamination. Dispose of all single-use PPE in a clearly labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent after handling is complete. Ensure that a decontamination solution is readily available in the work area before beginning any procedure.
-
Waste Collection: Collect all solid and liquid waste in appropriately labeled, sealed containers for hazardous materials. Follow your institution's specific guidelines for the disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
